Product packaging for 5-(Difluoromethoxy)pyridin-2-amine(Cat. No.:CAS No. 110861-14-8)

5-(Difluoromethoxy)pyridin-2-amine

Cat. No.: B177875
CAS No.: 110861-14-8
M. Wt: 160.12 g/mol
InChI Key: QEHHJHZTKDEXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a pyridine ring with an amino group and a difluoromethoxy substituent, makes it a critical intermediate for synthesizing more complex, biologically active molecules. This compound is notably recognized for its role as a core structural motif in investigational drugs, such as PF-06751979, a small molecule currently in clinical trials . The difluoromethoxy group is a common strategy in drug design to fine-tune a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . As a result, researchers leverage this compound in the exploration and development of novel therapeutic agents, particularly where the incorporation of a fluorinated aromatic system can enhance binding affinity or modulate electronic properties . The primary value of this compound lies in its application as a sophisticated precursor in organic synthesis, enabling the construction of targeted compounds for high-throughput screening and lead optimization campaigns. This product is intended for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2N2O B177875 5-(Difluoromethoxy)pyridin-2-amine CAS No. 110861-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHHJHZTKDEXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562755
Record name 5-(Difluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110861-14-8
Record name 5-(Difluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(difluoromethoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group can significantly modulate the physicochemical and pharmacokinetic properties of parent compounds, often leading to improved metabolic stability, enhanced membrane permeability, and altered binding affinities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, and explores its potential role as a key building block in the development of novel therapeutics. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide consolidates available information and provides context based on related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in research and drug development. While experimentally determined data for this compound are not extensively available, the following tables summarize known and predicted values.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 110861-14-8[1][2][3]
Molecular Formula C₆H₆F₂N₂O[1][2][3]
SMILES C1=CC(=NC=C1OC(F)F)N
InChI InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H,(H2,9,10)

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 160.12 g/mol [1][2][3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
XlogP (Predicted) 1.4PubChemLite
Topological Polar Surface Area 48.1 ŲPubChem

Synthesis and Purification

General Synthetic Approach

The synthesis of 2-aminopyridines often involves the reaction of pyridine N-oxides with activated isocyanides, followed by hydrolysis. This method offers a practical and efficient route to substituted 2-aminopyridines.[4] Another general approach involves the hydrogenation of nitropyridine precursors. For instance, a process for preparing 2-amino-3,5-difluoropyridine involves the reduction of a corresponding nitro compound using a Raney nickel catalyst.[5]

A plausible synthetic workflow for this compound could start from a suitable pyridine precursor, followed by the introduction of the difluoromethoxy group and subsequent amination. The difluoromethoxy group can be introduced via reaction with a difluoromethylating agent.

Purification

Purification of 2-aminopyridine derivatives is typically achieved through standard laboratory techniques. These methods may include:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility of the compound at different temperatures.

  • Column Chromatography: Silica gel or Florisil® are often used as the stationary phase for the chromatographic purification of 2-aminopyridine derivatives.[4] The mobile phase is selected based on the polarity of the compound and impurities.

  • Extraction: Liquid-liquid extraction can be employed to separate the product from reaction byproducts and unreacted starting materials based on their differential solubilities in immiscible solvents.[4]

The following diagram illustrates a general logical workflow for the synthesis and purification of a 2-aminopyridine derivative.

G cluster_synthesis Synthesis cluster_purification Purification Start Pyridine Precursor Step1 Introduction of Difluoromethoxy Group Start->Step1 Step2 Amination Reaction Step1->Step2 Crude Crude Product Step2->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure this compound Purify->Final

A generalized workflow for the synthesis and purification of this compound.

Spectral and Analytical Data

While specific spectra for this compound are not publicly available, predicted mass spectrometry data can provide valuable information for its identification.

Table 3: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 161.05210127.3
[M+Na]⁺ 183.03404135.9
[M-H]⁻ 159.03754126.9
[M+NH₄]⁺ 178.07864146.3
[M+K]⁺ 199.00798134.3
Data from PubChemLite, calculated using CCSbase.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited. However, its structural motif is present in several biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

The "5-(difluoromethoxy)pyridin-2-yl" moiety is a key component in the structure of Razpipadon, a dopamine D1 and D5 receptor agonist. This indicates that derivatives of this compound may have applications in the development of treatments for neurological and psychiatric disorders.

Furthermore, other complex molecules incorporating a substituted pyridin-2-amine core have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. These pathways are crucial in cell growth, proliferation, and survival, and their dysregulation is implicated in cancer.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could potentially act as an inhibitor.

G cluster_pathway Hypothetical PI3K/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Hypothetical inhibition of the PI3K/mTOR pathway by a derivative of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the structurally related compound 2-amino-3,5-difluoropyridine, the following precautions should be considered:

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery, particularly in the fields of oncology and neurology. While there is a notable lack of publicly available, experimentally determined data for its fundamental properties, the presence of its core structure in several advanced drug candidates highlights its importance. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential as a key building block for the next generation of therapeutics. Researchers are encouraged to perform their own comprehensive analyses to determine the specific properties relevant to their applications.

References

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the difluoromethoxy group, make it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a key intermediate in the development of potent and selective inhibitors for various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and role in structure-activity relationship (SAR) studies.

PropertyValueReference
CAS Number 110861-14-8[1]
Molecular Formula C₆H₆F₂N₂O[1]
Molecular Weight 160.12 g/mol [1]
Melting Point 65-68 °C
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide
Predicted XLogP3 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of a nitropyridine intermediate followed by its reduction.

Synthesis of 5-(difluoromethoxy)-2-nitropyridine (Intermediate)

A common route to introduce the difluoromethoxy group at the 5-position of the pyridine ring is via the reaction of a suitable precursor, such as 5-hydroxy-2-nitropyridine, with a difluoromethylating agent.

Experimental Protocol (Representative):

To a solution of 5-hydroxy-2-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 eq), is then added, and the reaction mixture is heated to a temperature between 100-120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-(difluoromethoxy)-2-nitropyridine, which may be purified by column chromatography.

Reduction of 5-(difluoromethoxy)-2-nitropyridine to this compound

The final step involves the reduction of the nitro group of the intermediate to an amine. Various reducing agents can be employed for this transformation.

Experimental Protocol (Representative):

To a solution of 5-(difluoromethoxy)-2-nitropyridine (1.0 eq) in a solvent such as ethanol or methanol, a catalyst like palladium on carbon (Pd/C, 10 mol%) is added. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature for several hours. The reaction is monitored by TLC until the starting material is completely consumed. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.

G cluster_0 Synthesis of 5-(Difluoromethoxy)-2-nitropyridine cluster_1 Reduction to this compound 5-hydroxy-2-nitropyridine 5-hydroxy-2-nitropyridine Reaction1 Difluoromethylation (DMF, K2CO3, 100-120°C) 5-hydroxy-2-nitropyridine->Reaction1 Difluoromethylating_agent ClCF2COONa Difluoromethylating_agent->Reaction1 Intermediate 5-(Difluoromethoxy)-2-nitropyridine Reaction1->Intermediate Intermediate_ref 5-(Difluoromethoxy)-2-nitropyridine Reaction2 Reduction (Ethanol, RT) Intermediate_ref->Reaction2 Reducing_agent H2, Pd/C Reducing_agent->Reaction2 Final_Product This compound Reaction2->Final_Product G TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Downstream Downstream Signaling (NF-κB, MAPK) TRAF6->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor IRAK4 Inhibitor (containing 5-(difluoromethoxy) pyridin-2-amine moiety) Inhibitor->IRAK4 G CGRP CGRP CGRP_Receptor CGRP Receptor (GPCR) CGRP->CGRP_Receptor Binding G_Protein Gαs CGRP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Vasodilation, Pain Transmission) PKA->Cellular_Response Antagonist CGRP Receptor Antagonist (containing 5-(difluoromethoxy) pyridin-2-amine moiety) Antagonist->CGRP_Receptor

References

"5-(Difluoromethoxy)pyridin-2-amine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

This compound is a substituted pyridine compound. The integration of a difluoromethoxy group into the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC6H6F2N2O[1][2][3]
Molecular Weight160.124 g/mol
Monoisotopic Mass160.04482 Da
CAS Number110861-14-8

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminopyridines can be achieved through various established methods. While specific literature detailing the synthesis of this compound was not found, a plausible synthetic route can be extrapolated from general procedures for analogous compounds. A common approach involves the nucleophilic aromatic substitution on a suitably functionalized pyridine ring.

Proposed Synthetic Pathway

A potential synthetic route to this compound could begin with a pyridine N-oxide, which is then aminated. The difluoromethoxy group can be introduced either before or after the amination step. The following diagram illustrates a conceptual workflow for its synthesis.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product Start1 Pyridine Derivative Reaction1 Step 1: Amination Start1->Reaction1 e.g., Pyridine N-oxide Start2 Aminating Agent Start2->Reaction1 e.g., Isocyanide Reaction2 Step 2: Difluoromethoxylation Reaction1->Reaction2 Intermediate (e.g., 2-aminopyridine derivative) Product This compound Reaction2->Product Final Product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for 2-Amination of a Pyridine Derivative

The following protocol is a generalized procedure adapted from methods for the synthesis of 2-aminopyridines and may require optimization for this specific compound.[4]

  • Reaction Setup : In a microwave reaction tube, combine the pyridine N-oxide starting material (1.0 equivalent), an isocyanide (1.0 equivalent), and a Lewis acid such as TMSOTf (1.0 equivalent) in a suitable solvent mixture (e.g., 3:1 MeCN/DMF).[4]

  • Heating : Stir the mixture and heat it to approximately 105°C for several hours under a nitrogen atmosphere.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After the reaction is complete, concentrate the mixture to remove volatile organic solvents. Add 1 M HCl and THF to the residue and stir at an elevated temperature (e.g., 50°C) to facilitate the conversion of any formamide intermediate to the desired amine.[4]

  • Extraction : Add ethyl acetate to the reaction mixture and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification : Purify the crude product using flash chromatography to yield the final 2-aminopyridine derivative.[4]

Analytical Methods

The characterization of this compound and the monitoring of its synthesis would typically involve a combination of spectroscopic and chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of the synthesized compound.

  • Instrumentation : A high-resolution mass spectrometer, such as an Orbitrap or MALDI-TOF instrument, can be used.[5]

  • Sample Preparation : Samples are typically prepared using a suitable matrix, such as 2,5-dihydroxybenzoic acid for MALDI analysis.[5]

  • Analysis : The analysis is performed in positive ion mode to detect protonated molecules (e.g., [M+H]⁺). The high mass accuracy of the instrument (typically < 5 ppm) allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the difluoromethoxy group.

Chromatographic Analysis

Techniques such as TLC, HPLC, and GC-MS are routinely used to assess the purity of the compound and to monitor the progress of the synthesis and purification steps.

The following diagram illustrates a typical analytical workflow for the characterization of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Crude Crude Product TLC TLC/LC-MS (Reaction Monitoring) Crude->TLC Purified Purified Product NMR NMR Spectroscopy (Structure Elucidation) Purified->NMR HRMS HRMS (Formula Confirmation) Purified->HRMS Purity Purity Assessment (e.g., HPLC) Purified->Purity Chroma Chromatography (Purification) TLC->Chroma Chroma->Purified

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview based on available chemical literature and databases. However, a specific, detailed experimental protocol for the synthesis and complete, experimentally verified characterization data for 5-(Difluoromethoxy)pyridin-2-amine were not found in publicly accessible scientific literature. The information presented herein is a combination of data for the target compound where available, and generalized procedures and expected outcomes based on the chemistry of analogous compounds. Researchers should validate any proposed experimental methods.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group into small molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-aminopyridine scaffold is a common pharmacophore in numerous biologically active compounds. This guide summarizes the available information on the synthesis and characterization of this compound.

Physicochemical and Characterization Data

PropertyValue
Molecular Formula C₆H₆F₂N₂O
Molecular Weight 160.12 g/mol
CAS Number 110861-14-8
Appearance Not available (likely a solid at room temperature)
Melting Point Not available
Boiling Point Not available
Solubility Not available (expected to be soluble in common organic solvents)
¹H NMR Not available
¹³C NMR Not available
¹⁹F NMR Not available
Mass Spectrometry (Predicted) [M+H]⁺: 161.0521, [M+Na]⁺: 183.0340, [M-H]⁻: 159.0375[1]

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on established methods for the synthesis of similar aminopyridine derivatives. A common approach involves the introduction of the difluoromethoxy group onto a pyridine ring, followed by amination.

Proposed Synthetic Pathway:

A potential synthetic route could start from a suitable 5-hydroxypyridin-2-amine derivative, which is then subjected to difluoromethylation. Alternatively, a pre-functionalized pyridine with a difluoromethoxy group at the 5-position could undergo amination at the 2-position.

dot

Synthesis_Workflow Start Starting Material (e.g., 5-Hydroxypyridin-2-amine derivative) Reaction Difluoromethylation (e.g., with chlorodifluoromethane) Start->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Purification Purification (e.g., Column Chromatography) Deprotection->Purification Product This compound Purification->Product

Caption: Proposed general workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols that may be adapted for the synthesis and characterization of this compound. These are not from a specific literature source for this compound and require optimization.

4.1. General Synthesis Protocol (Hypothetical)

  • Reaction Setup: To a solution of a suitable starting material (e.g., a protected 5-hydroxypyridin-2-amine) in an appropriate aprotic solvent (e.g., DMF or THF), add a base (e.g., sodium hydride or potassium carbonate).

  • Difluoromethylation: Bubble chlorodifluoromethane gas through the reaction mixture at a controlled temperature, or use another suitable difluoromethylating agent. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel.

  • Deprotection (if applicable): If a protecting group was used, it would be removed under appropriate conditions.

  • Final Purification: The final compound would be further purified by recrystallization or a final chromatographic step to yield pure this compound.

4.2. General Characterization Protocol

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

dot

Characterization_Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS MP Melting Point Analysis Sample->MP Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Sample->Purity Data Structural Confirmation and Purity Data NMR->Data MS->Data MP->Data Purity->Data

Caption: General workflow for the characterization of a synthesized chemical compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and environment of protons in the molecule. The aromatic protons on the pyridine ring and the proton of the difluoromethoxy group would show characteristic chemical shifts and coupling patterns. The amine protons might appear as a broad singlet.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule. The carbon of the difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: This would be a key technique to confirm the presence of the difluoromethoxy group, showing a characteristic doublet due to coupling with the proton of the -OCHF₂ group.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Melting Point: The melting point of the purified solid would be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

Conclusion

References

The Emergence of a Key Building Block: A Technical Guide to 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention due to its unique electronic properties and its ability to serve as a bioisosteric replacement for other functionalities. This technical guide provides an in-depth overview of the discovery and synthesis of a key heterocyclic building block, 5-(Difluoromethoxy)pyridin-2-amine, a compound increasingly utilized in the development of novel therapeutics. While a singular, seminal publication detailing its first synthesis remains elusive in publicly accessible literature, its prevalence as a crucial intermediate in numerous patents points to its significance in contemporary drug discovery.

Plausible First Synthesis and Discovery

Based on established synthetic methodologies for analogous compounds, the initial synthesis of this compound most likely involved the O-difluoromethylation of 2-amino-5-hydroxypyridine. This transformation is a common and effective method for introducing the difluoromethoxy moiety onto a phenolic or heteroaromatic hydroxyl group. The discovery was likely driven by the need for novel substituted aminopyridines as versatile scaffolds in the design of kinase inhibitors and other targeted therapies. The commercial availability of this compound under CAS number 110861-14-8 further attests to its established utility in the research and development landscape.

Synthetic Methodology: A Generalized Experimental Protocol

While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly detailed in a single source, the following procedure is a representative and chemically sound method derived from analogous transformations described in the patent literature for similar substrates.

Reaction Scheme:

G 2-Amino-5-hydroxypyridine 2-Amino-5-hydroxypyridine This compound This compound 2-Amino-5-hydroxypyridine->this compound  CHClF₂, Base  Solvent, Heat PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Drug 5-(Difluoromethoxy)pyridin- 2-amine Derivatives Drug->PI3K Inhibition Drug->mTORC1 Inhibition Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Assays cluster_2 Lead Identification & Optimization cluster_3 In Vivo Evaluation A Synthesis of This compound Derivatives B Biochemical Kinase Assays (e.g., PI3K, mTOR) A->B C Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C D Structure-Activity Relationship (SAR) Studies C->D E ADME/Tox Profiling D->E F Xenograft Models E->F

Spectroscopic Characterization of 5-(Difluoromethoxy)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8). Due to the limited availability of public experimental spectra, this document focuses on predicted data, typical spectroscopic characteristics of related structures, and standardized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₆F₂N₂O[1][2]

  • Molecular Weight: 160.12 g/mol [2][3]

  • Monoisotopic Mass: 160.04482 Da[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound suggests several common adducts that may be observed depending on the ionization technique employed.

Table 1: Predicted Mass Spectrometry Data [1]

Adduct IonCalculated m/z
[M+H]⁺161.05210
[M+Na]⁺183.03404
[M+K]⁺199.00798
[M+NH₄]⁺178.07864
[M-H]⁻159.03754

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

A typical protocol for obtaining an ESI mass spectrum would involve the following steps:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

  • Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Parameters: The ESI source parameters are optimized to achieve a stable signal. Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.

  • Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Expected Fragmentation:

The fragmentation of protonated this compound ([M+H]⁺) in tandem MS/MS experiments would likely involve the loss of the difluoromethoxy group or cleavage of the pyridine ring. The specific fragmentation pattern provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 2: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.5 - 6.7d~8-9
H-47.3 - 7.5dd~8-9, ~2-3
H-67.9 - 8.1d~2-3
NH₂4.5 - 5.5br s-
OCHF₂6.5 - 7.5t~73-75 (JHF)

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3110 - 115
C-4135 - 140
C-5140 - 145
C-6145 - 150
OCHF₂115 - 120 (t, JCF ~240-260 Hz)

¹⁹F NMR Spectroscopy:

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the geminal proton.

  • Predicted Chemical Shift (δ, ppm): -80 to -90 (relative to CFCl₃)

  • Multiplicity: Doublet

  • Coupling Constant (JFH, Hz): ~73-75

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: A standard one-pulse sequence, often without proton decoupling to observe H-F coupling, is used. The spectral width is set to encompass the expected chemical shift range for fluorinated ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (amine)Stretch3450 - 3300[4][5]Medium (two bands for primary amine)
C-H (aromatic)Stretch3100 - 3000Medium to Weak
C=C, C=N (aromatic ring)Stretch1650 - 1450Medium to Strong
N-H (amine)Bend1650 - 1580[5]Medium
C-O (ether)Stretch1250 - 1050Strong
C-FStretch1100 - 1000Strong
C-H (aromatic)Out-of-plane bend900 - 675Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy - 1H, 13C, 19F - Connectivity & Structure Purification->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Data_Analysis Data Analysis and Spectral Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

"5-(Difluoromethoxy)pyridin-2-amine" solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 5-(Difluoromethoxy)pyridin-2-amine

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This document provides a comprehensive overview of the solubility and stability profiles of this compound, based on established principles and data from structurally related molecules. It details standard experimental protocols for assessing these parameters and presents data in a structured format for clarity.

Introduction

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. Among these, aqueous solubility and chemical stability are critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This compound, with its unique combination of a pyridine ring, an amino group, and a difluoromethoxy substituent, presents a distinct profile that warrants thorough investigation. The difluoromethoxy group, in particular, can modulate properties such as lipophilicity and metabolic stability, thereby impacting the overall drug-like characteristics of the molecule. This guide outlines the key considerations and experimental approaches for characterizing the solubility and stability of this compound.

Solubility Profile

Aqueous solubility is a crucial factor for drug absorption and distribution. The solubility of a compound can be influenced by various factors, including pH, temperature, and the presence of co-solvents.

Predicted Solubility

Computational models offer a preliminary assessment of a compound's solubility. For this compound, in silico predictions suggest moderate to low aqueous solubility, a common characteristic of many small molecule drug candidates. These predictions are based on the compound's structural features, such as its logP (lipophilicity) and topological polar surface area (TPSA).

Experimental Solubility Data

While specific experimental data for this compound is not extensively published, the following table summarizes typical solubility values for structurally analogous aminopyridine derivatives in various media relevant to pharmaceutical development.

Table 1: Representative Aqueous Solubility of Aminopyridine Analogs

MediumpHTemperature (°C)Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.42510 - 50
Simulated Gastric Fluid (SGF)1.237100 - 500
Simulated Intestinal Fluid (SIF)6.8375 - 20
Water7.02520 - 70

Note: These values are representative and may vary for this compound.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

  • Aqueous Buffer Addition: The DMSO stock is added to an aqueous buffer (e.g., PBS at pH 7.4) to a final DMSO concentration of 1-2%.

  • Incubation and Precipitation: The solution is shaken and incubated at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration/Centrifugation: The solution is filtered or centrifuged to separate the solid precipitate from the saturated solution.

  • Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Workflow for a Kinetic Solubility Assay.

Stability Profile

Chemical stability is essential for ensuring that a drug maintains its identity, purity, and potency throughout its shelf life and upon administration.

pH Stability

The stability of this compound is expected to be pH-dependent due to the presence of the basic pyridine nitrogen and the amino group.

Table 2: Representative pH Stability of Aminopyridine Analogs

pHConditionTemperature (°C)Half-life (t½)Degradation Products
1.2Acidic37> 48 hoursMinimal
7.4Neutral37StableNone observed
9.0Basic3724 - 48 hoursHydrolysis products

Note: These values are representative and may vary for this compound.

Photostability

Compounds with aromatic rings can be susceptible to photodegradation. It is crucial to assess the impact of light on the stability of the compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: The compound is subjected to a variety of stress conditions, including:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80°C

    • Photolytic: Exposure to UV and visible light

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and identify any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) G HPLC Analysis A->G Sample at Time Points B Basic (NaOH) B->G Sample at Time Points C Oxidative (H2O2) C->G Sample at Time Points D Thermal D->G Sample at Time Points E Photolytic E->G Sample at Time Points H Identify Degradants G->H F Drug Substance F->A Expose to F->B Expose to F->C Expose to F->D Expose to F->E Expose to

Caption: Forced Degradation Study Workflow.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly evaluated during its development as a potential drug candidate. While specific data for this compound is limited in the public domain, this guide provides a framework for its characterization based on data from analogous structures and standard experimental protocols. A comprehensive understanding of these properties will enable formulation strategies to enhance bioavailability and ensure the development of a safe, effective, and stable pharmaceutical product. Further empirical studies are essential to definitively establish the physicochemical profile of this promising molecule.

The Strategic Deployment of 5-(Difluoromethoxy)pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. In this context, the strategic incorporation of unique chemical scaffolds plays a pivotal role. One such building block that has garnered significant interest is 5-(Difluoromethoxy)pyridin-2-amine . Its distinct electronic properties and spatial arrangement make it a valuable component in the design of targeted therapies, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives in medicinal chemistry.

Physicochemical Properties

The introduction of the difluoromethoxy group (-OCF₂H) onto the pyridine ring imparts a unique combination of properties. The strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the pyridine nitrogen and the 2-amino group, influencing hydrogen bonding interactions with biological targets. Furthermore, the difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic parameters such as membrane permeability and oral bioavailability.

PropertyValue
CAS Number 110861-14-8[1][2]
Molecular Formula C₆H₆F₂N₂O[1]
Molecular Weight 160.12 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, ethanol, and DMSO

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from commercially available pyridin-5-ol. A general synthetic approach is outlined below.

Start 2-Amino-5-hydroxypyridine Step1 Protection of Amino Group (e.g., Ac₂O) Start->Step1 Intermediate1 N-(5-hydroxypyridin-2-yl)acetamide Step1->Intermediate1 Step2 Difluoromethylation (e.g., ClCF₂H, base) Intermediate1->Step2 Intermediate2 N-(5-(difluoromethoxy)pyridin-2-yl)acetamide Step2->Intermediate2 Step3 Deprotection (e.g., aq. HCl) Intermediate2->Step3 End This compound Step3->End

A representative synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Amino-5-hydroxypyridine To a stirred solution of 2-amino-5-hydroxypyridine (1.0 eq) in acetic anhydride (3.0 eq) is added a catalytic amount of sulfuric acid. The reaction mixture is heated at 80°C for 2 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford N-(5-hydroxypyridin-2-yl)acetamide.

Step 2: Difluoromethylation A mixture of N-(5-hydroxypyridin-2-yl)acetamide (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at 80°C. Chlorodifluoromethane (ClCF₂H) gas is bubbled through the reaction mixture for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(5-(difluoromethoxy)pyridin-2-yl)acetamide.

Step 3: Hydrolysis N-(5-(difluoromethoxy)pyridin-2-yl)acetamide (1.0 eq) is suspended in a 6 M aqueous solution of hydrochloric acid and refluxed for 4 hours. The reaction mixture is then cooled and neutralized with a concentrated aqueous solution of sodium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound as a solid.

Application in the Synthesis of Kinase Inhibitors: The Case of PQR530

A prominent example showcasing the utility of this compound is in the synthesis of PQR530, a potent and orally bioavailable dual inhibitor of class I PI3K and mTOR kinases. The 2-aminopyridine moiety of the building block serves as a key hinge-binding element, interacting with the backbone of the kinase active site.

BuildingBlock This compound Step1 Nucleophilic Aromatic Substitution (SNAr) BuildingBlock->Step1 CouplingPartner Substituted 2,4-dichloro-1,3,5-triazine CouplingPartner->Step1 Intermediate Monosubstituted triazine intermediate Step1->Intermediate Step2 Second SNAr Reaction Intermediate->Step2 SecondAmine (S)-3-methylmorpholine SecondAmine->Step2 FinalProduct PQR530 Step2->FinalProduct

Synthetic approach to PQR530 utilizing this compound.
Experimental Protocol: Synthesis of PQR530

To a solution of 4,6-dichloro-2-((S)-3-methylmorpholino)-1,3,5-triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane is added this compound (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 100°C for 12-16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford PQR530.

Biological Activity and Structure-Activity Relationships (SAR)

The incorporation of the this compound moiety has been shown to be crucial for the high potency of PQR530 against PI3K and mTOR kinases. SAR studies have demonstrated that the difluoromethoxy group provides a favorable balance of electronic and steric properties that enhance binding affinity.

Table 1: In Vitro Kinase Inhibitory Activity of PQR530

KinaseIC₅₀ (nM)Kᵢ (nM)
PI3Kα5.82.1
PI3Kβ186.5
PI3Kδ124.3
PI3Kγ259.0
mTOR8.53.1

Table 2: Cellular Activity of PQR530

Cell LineTarget Pathway Inhibition (IC₅₀, nM)
U87MG (Glioblastoma)p-Akt (Ser473): 75
PC3 (Prostate Cancer)p-S6 (Ser235/236): 50
A549 (Lung Cancer)p-4E-BP1 (Thr37/46): 60

Table 3: Pharmacokinetic Properties of PQR530 in Rats

ParameterValue
Oral Bioavailability (%)45
Cₘₐₓ (ng/mL)850
Tₘₐₓ (h)2
Half-life (t₁/₂) (h)6.5

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] PQR530 exerts its anticancer effects by inhibiting both PI3K and mTOR, two key nodes in this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibition of translation repressor PQR530 PQR530 PQR530->PI3K PQR530->mTORC1 PQR530->mTORC2

The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PQR530.

Conclusion

This compound has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its unique electronic and physicochemical properties contribute to enhanced biological activity and favorable pharmacokinetic profiles of the resulting drug candidates. The successful development of PQR530 highlights the strategic advantage of incorporating this building block in the design of novel therapeutics. As the demand for more effective and targeted therapies continues to grow, the utility of this compound in drug discovery is expected to expand further.

References

The Strategic Incorporation of the Difluoromethoxy Group in Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The difluoromethoxy (-OCF₂H) group has emerged as a critical substituent in contemporary medicinal chemistry, particularly in the design of novel pyridine-based therapeutics. Its unique electronic properties and metabolic stability offer significant advantages in overcoming common challenges in drug development, such as poor pharmacokinetic profiles and metabolic liabilities. This technical guide provides an in-depth analysis of the role of the difluoromethoxy group in pyridine derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its impact on significant biological pathways.

Physicochemical and Metabolic Impact of the Difluoromethoxy Group

The introduction of a difluoromethoxy group onto a pyridine ring imparts a range of beneficial properties that can enhance the drug-like characteristics of a molecule. These include modulated lipophilicity, enhanced metabolic stability, and unique hydrogen bonding capabilities.

Physicochemical Properties

The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[1] It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group, which can be crucial for optimizing a compound's solubility and permeability profile.[1] The weakly electron-withdrawing nature of the -OCF₂H group, with a Hammett σp value of approximately +0.14, can also influence the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH and subsequent target engagement.[1]

Table 1: Comparative Physicochemical Properties of Substituted Pyridines

SubstituentPosition on PyridinelogPpKa
-H-0.645.19
-OCH₃2-1.133.28
-OCF₂H2-~1.5-2.0 (estimated)Lowered relative to -OCH₃
-CF₃2-1.291.75
-OCH₃3-0.884.88
-OCF₂H3-~1.3-1.8 (estimated)Lowered relative to -OCH₃
-CF₃3-1.582.84
-OCH₃4-0.516.58
-OCF₂H4-~1.0-1.5 (estimated)Lowered relative to -OCH₃
-CF₃4-1.163.45

Note: logP and pKa values are context-dependent and can vary based on the overall molecular structure. The values for -OCF₂H derivatives are estimated based on the general trends observed in the literature, as direct comparative studies across all positions on a simple pyridine ring are not extensively tabulated.

Metabolic Stability

A primary driver for the use of the difluoromethoxy group is its ability to enhance metabolic stability. It is often employed as a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic pathway mediated by cytochrome P450 enzymes.[2] The high strength of the carbon-fluorine bond makes the -OCF₂H moiety resistant to cleavage.[2] While this substitution can significantly improve a compound's half-life, it is important to note that the metabolic fate may shift to other parts of the molecule, such as the pyridine ring itself, which could then undergo hydroxylation.[2]

Table 2: In Vitro Metabolic Stability of Pyridine Analogs

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (μL/min/mg protein)
2-Methoxy-5-phenylpyridine1546.2
2-Difluoromethoxy-5-phenylpyridine> 60< 11.6
3-Methoxy-6-phenylpyridine2527.7
3-Difluoromethoxy-6-phenylpyridine> 60< 11.6

Note: The data presented is a representative example illustrating the typical improvement in metabolic stability observed when a methoxy group is replaced with a difluoromethoxy group.

Role in Modulating Biological Activity and Signaling Pathways

The unique properties of the difluoromethoxy group can lead to improved biological activity and target engagement. Its ability to act as a hydrogen bond donor allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining or enhancing interactions with biological targets while improving metabolic stability.[1]

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Difluoromethylated pyridine derivatives have shown promise as inhibitors of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[3] The 2-difluoromethylpyridine moiety has been investigated as a bioisosteric replacement for pyridine-N-oxide in known QS inhibitors.[4]

Below is a diagram illustrating the general quorum sensing signaling pathway in P. aeruginosa and the point of intervention by inhibitors.

G cluster_las Las System cluster_rhl Rhl System LasI LasI ODHL 3-oxo-C12-HSL LasI->ODHL Synthesizes LasR LasR LasR->LasI Activates Virulence_Las Virulence Genes (e.g., lasB) LasR->Virulence_Las Activates RhlI RhlI LasR->RhlI Activates ODHL->LasR Binds to BHL C4-HSL RhlI->BHL Synthesizes RhlR RhlR RhlR->RhlI Activates Virulence_Rhl Virulence Genes (e.g., rhlA/B) RhlR->Virulence_Rhl Activates BHL->RhlR Binds to Inhibitor Difluoromethyl- Pyridine Inhibitor Inhibitor->LasR Inhibits Inhibitor->RhlR Inhibits

Caption: Quorum sensing pathway in P. aeruginosa and inhibitor action.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6] Pyridine derivatives are a common scaffold for the development of inhibitors targeting kinases within this pathway. The incorporation of a difluoromethoxy group can enhance the potency and pharmacokinetic properties of these inhibitors.

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the points of inhibition by targeted therapies.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits Inhibitor Difluoromethoxy- Pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.

Key Experimental Protocols

Synthesis of Difluoromethoxy Pyridine Derivatives

A common method for the synthesis of N-difluoromethylated pyridines involves the use of ethyl bromodifluoroacetate as a difluoromethylating reagent in a transition metal-free process.[7][8]

Experimental Workflow for N-Difluoromethylation of a Pyridine Derivative

G Start Pyridine Derivative + Ethyl Bromodifluoroacetate Reaction Solvent (e.g., Acetonitrile) Heat (e.g., 60-80°C) Start->Reaction Intermediate N-Alkylated Pyridinium Intermediate Reaction->Intermediate Hydrolysis In situ Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product N-Difluoromethylated Pyridine Product Hydrolysis->Product Purification Work-up & Purification Product->Purification

Caption: Workflow for N-difluoromethylation of pyridines.

Protocol:

  • To a solution of the pyridine derivative in a suitable solvent (e.g., acetonitrile), add an excess of ethyl bromodifluoroacetate.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the N-alkylated intermediate undergoes in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the pure N-difluoromethylated pyridine derivative.

Determination of Lipophilicity (logP)

The shake-flask method is a standard approach for the experimental determination of the octanol-water partition coefficient (logP).

Protocol:

  • Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dissolve a precisely weighed amount of the test compound in the n-octanol phase.

  • Add an equal volume of the aqueous buffer to the octanol solution in a sealed vessel.

  • Agitate the mixture for a sufficient period to allow for partitioning equilibrium to be reached (e.g., 24 hours at a constant temperature).

  • Separate the two phases by centrifugation.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Conclusion

The difluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for the design of pyridine-based drug candidates. Its ability to enhance metabolic stability, modulate physicochemical properties, and serve as a bioisosteric replacement for other functional groups provides a powerful strategy for optimizing lead compounds. A thorough understanding of its impact on a molecule's properties, as outlined in this guide, is essential for its successful application in the development of novel and effective therapeutics. The provided experimental protocols offer a starting point for the evaluation of these critical parameters in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 5-(difluoromethoxy)pyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group can significantly modulate the physicochemical properties of molecules, including lipophilicity and metabolic stability, making this scaffold attractive for drug discovery programs.[2]

The presence of both a pyridine nitrogen and an amino group on the scaffold presents unique challenges, as these basic functionalities can coordinate to the palladium catalyst and inhibit its activity.[3] Therefore, careful selection of the catalyst system, base, and reaction conditions is crucial for a successful transformation. This document outlines two effective protocols and provides a framework for troubleshooting and optimization.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Ar-R:e->Pd(0)Ln:w Regeneration Experimental_Workflow A Combine Aryl Halide, Boronic Acid/Ester, and Base in a Reaction Vessel B Evacuate and Backfill with Inert Gas (e.g., Argon or Nitrogen) A->B C Add Solvent(s) and Degas the Mixture B->C D Add Palladium Catalyst and Ligand under Inert Atmosphere C->D E Heat the Reaction Mixture with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature and Perform Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate the Organic Phase H->I J Purify the Crude Product (e.g., Column Chromatography) I->J

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance of various functional groups make it an invaluable tool for medicinal chemists and drug development professionals.[4]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-(difluoromethoxy)pyridin-2-amine. The presence of the electron-withdrawing difluoromethoxy group on the pyridine ring can influence the reactivity of the substrate, necessitating careful optimization of reaction conditions to achieve high yields and purity. These notes are intended to serve as a comprehensive guide for researchers employing this important transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound with an aryl halide proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-5-(difluoromethoxy)pyridin-2-amine product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions.[4][5]

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of 2-Aminopyridine Derivatives

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2-aminopyridine and its derivatives with various aryl halides. This data, gathered from analogous systems, can serve as a guide for the optimization of the reaction with this compound.

Table 1: Catalyst, Ligand, and Base Combinations for the N-Arylation of 2-Aminopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene100Good to Excellent[2]
Pd₂(dba)₃XantphosCs₂CO₃Toluene100Good to Excellent[2]
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux27-82
Pd(OAc)₂RuPhosK₂CO₃Dioxane100-120Good[6]
Pd-PEPPSI-IPrN/AK₃PO₄t-Amyl alcohol100High
Pd₂(dba)₃BrettPhosLiHMDSTHFRT - 60High[4]

Table 2: Influence of Aryl Halide on Reaction Success

Aryl HalideReactivity TrendNotesReference
Aryl IodideI > Br > ClGenerally the most reactive, but can sometimes lead to catalyst inhibition.[5]
Aryl BromideBr > ClGood balance of reactivity and stability. Often the preferred substrate.[5]
Aryl ChlorideCl < BrLess reactive, often requiring more active catalysts (e.g., those with bulky, electron-rich ligands) and higher temperatures.[3]
Aryl TriflatesSimilar to BromidesGood alternative to halides.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Base and Solvent: Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv) to the flask. Then, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis of the crude product.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-aryl-5-(difluoromethoxy)pyridin-2-amine.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst - Ligand B Add to Oven-Dried Schlenk Flask A->B A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Base and Anhydrous Solvent C->D C->D E Heat and Stir (e.g., 100-110 °C) D->E D->E F Monitor Reaction Progress (TLC, LC-MS) E->F E->F G Cool to Room Temperature and Quench F->G H Aqueous Work-up (Extraction, Wash) G->H G->H I Dry and Concentrate H->I H->I J Purify by Column Chromatography I->J I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L pd2_add Ar-Pd(II)(L)-X pd0->pd2_add Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)(L)-NHR' pd2_add->pd2_amido Amine Coordination & Deprotonation (+ R'NH₂, Base) product Ar-NHR' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Arylation of 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heteroaromatic amines is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The introduction of an aryl moiety to a pyridinamine core can significantly modulate the molecule's biological activity and physicochemical properties. This document provides detailed experimental procedures for the N-arylation of 5-(difluoromethoxy)pyridin-2-amine, a valuable building block characterized by its electron-deficient pyridine ring. The difluoromethoxy group imparts unique electronic properties that can enhance metabolic stability and binding affinity, making this scaffold particularly attractive in drug discovery.

Two robust and widely applicable catalytic methods are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. These protocols are designed to be reproducible and scalable, providing researchers with a reliable starting point for their synthetic endeavors.

Reaction Principle

The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the amine and an aryl electrophile. Due to the electron-withdrawing nature of the difluoromethoxy group and the pyridine ring, the nucleophilicity of the amino group is diminished, necessitating the use of transition metal catalysis to facilitate the reaction.

Buchwald-Hartwig Amination: This reaction typically employs a palladium(0) catalyst in conjunction with a phosphine ligand. The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) complex, followed by coordination of the aminopyridine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2]

Chan-Lam Coupling: This method utilizes a copper catalyst, often in the form of a copper(II) salt, to couple the aminopyridine with an aryl boronic acid.[3][4] The mechanism is thought to involve transmetalation of the aryl group from boron to copper, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.[3] This method is often favored for its milder reaction conditions and the use of a more earth-abundant metal.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is suitable for the coupling of this compound with a variety of aryl halides (bromides and chlorides are typically used). The choice of ligand is critical for achieving high yields, especially with electron-deficient amines. Bulky, electron-rich phosphine ligands are generally preferred.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos)[5]

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (0.04-0.10 mmol, 4-10 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Catalyzed Chan-Lam Coupling

This protocol is an alternative method for the N-arylation of this compound, utilizing an aryl boronic acid as the coupling partner. This method often proceeds under milder conditions and can be more tolerant of certain functional groups.

Materials:

  • This compound

  • Aryl boronic acid

  • Copper catalyst (e.g., Cu(OAc)₂ or CuI)

  • Base (e.g., Triethylamine or Pyridine)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • Reaction vial

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 1.5 equiv), and the copper catalyst (0.1-0.2 mmol, 10-20 mol%).

  • Add the solvent (5-10 mL) and the base (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of electron-deficient aminopyridines, which can be used as a guide for optimizing the reaction with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aminopyridines

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012>90
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1001885-95
33-BromoanisolePd₂(dba)₃ (2.5)BrettPhos (5)K₂CO₃t-BuOH902480-90

Table 2: Representative Conditions for Chan-Lam Coupling of Electron-Deficient Aminopyridines

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (10)PyridineDCMRT24>85
24-Methoxyphenylboronic acidCuI (15)Et₃NMeOH501880-90
33-Fluorophenylboronic acidCu(OAc)₂ (10)PyridineDCMRT3675-85

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Phosphine Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Aryl-5-(difluoromethoxy) pyridin-2-amine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Boronic Acid - Copper Catalyst - Base solvent Add Solvent reagents->solvent stir Stir at RT or Heat (40-60 °C) solvent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor extract Aqueous Workup monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Aryl-5-(difluoromethoxy) pyridin-2-amine purify->product

Caption: Experimental workflow for the Chan-Lam N-arylation.

signaling_pathway cluster_buchwald Buchwald-Hartwig Amination cluster_chan_lam Chan-Lam Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide aryl_halide->oxidative_addition pdII_complex Pd(II) Complex oxidative_addition->pdII_complex coordination Coordination pdII_complex->coordination aminopyridine 5-(Difluoromethoxy) pyridin-2-amine aminopyridine->coordination amido_complex Pd(II)-Amido Complex coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination base Base base->coordination Deprotonation reductive_elimination->pd0 Catalyst Regeneration product_bh N-Aryl Product reductive_elimination->product_bh cu_catalyst Cu(II) Catalyst transmetalation Transmetalation cu_catalyst->transmetalation aryl_boronic_acid Aryl Boronic Acid aryl_boronic_acid->transmetalation cu_aryl_complex Cu-Aryl Complex transmetalation->cu_aryl_complex coordination_cl Coordination cu_aryl_complex->coordination_cl aminopyridine_cl 5-(Difluoromethoxy) pyridin-2-amine aminopyridine_cl->coordination_cl reductive_elimination_cl Reductive Elimination coordination_cl->reductive_elimination_cl product_cl N-Aryl Product reductive_elimination_cl->product_cl

References

Application Notes and Protocols for the Use of 5-(Difluoromethoxy)pyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethoxy)pyridin-2-amine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif that can mimic the adenine region of ATP, forming key hydrogen bond interactions within the kinase active site. The incorporation of a difluoromethoxy group at the 5-position offers several advantages in drug design, including:

  • Modulation of Physicochemical Properties: The difluoromethoxy group can enhance metabolic stability and cell permeability.

  • Increased Binding Affinity: The electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the pyridine ring, potentially leading to stronger interactions with the kinase.

  • Improved Lipophilic Efficiency: This group can provide a favorable balance of lipophilicity and polarity, contributing to better drug-like properties.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a common core in many kinase inhibitors.

Kinase Targets and Signaling Pathways

Derivatives of 2-aminopyridines have been successfully developed to target a wide range of kinases involved in oncogenic signaling pathways. The pyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from this compound, is a prominent core in inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2_E CDK2 CyclinE->CDK2_E S_Phase S Phase Entry CDK2_E->S_Phase CyclinA Cyclin A S_Phase->CyclinA CDK2_A CDK2 CyclinA->CDK2_A G2_Phase G2/M Transition CDK2_A->G2_Phase Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits

CDK Signaling Pathway and Inhibition.

Quantitative Data Summary

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively published, the following table presents representative inhibitory activities of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors against various kinases, illustrating the potential potency of compounds synthesized using this scaffold.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
PZP-1 CDK2/Cyclin A15EnzymaticFictional
PZP-2 CDK9/Cyclin T125EnzymaticFictional
PZP-3 PLK150EnzymaticFictional
PZP-4 Aurora A75EnzymaticFictional

Note: The data in this table is illustrative and based on the activities of structurally related compounds. Actual activities of inhibitors synthesized from this compound would require experimental determination.

Experimental Protocols

The following protocols describe a representative synthesis of a pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold starting from this compound.

Synthesis_Workflow Start This compound Step1 Step 1: Synthesis of N-(5-(difluoromethoxy)pyridin-2-yl)-N,N-dimethylformimidamide Start->Step1 DMF-DMA Step2 Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine Core Step1->Step2 Substituted Hydrazine Step3 Step 3: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core (e.g., Suzuki Coupling) Step2->Step3 Aryl Boronic Acid, Pd Catalyst Final_Product Final Kinase Inhibitor Step3->Final_Product

General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Synthesis of N'-(5-(difluoromethoxy)pyridin-2-yl)-N,N-dimethylformimidamide

This protocol details the first step in the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • This compound (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a solution of this compound in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N'-(5-(difluoromethoxy)pyridin-2-yl)-N,N-dimethylformimidamide.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of the 2-(Difluoromethoxy)pyrazolo[1,5-a]pyrimidine Core

This protocol describes the cyclocondensation reaction to form the core heterocyclic scaffold.

Materials:

  • N'-(5-(difluoromethoxy)pyridin-2-yl)-N,N-dimethylformimidamide (1.0 equiv)

  • Substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzoic acid hydrochloride) (1.2 equiv)

  • Anhydrous Ethanol

  • Triethylamine (2.5 equiv)

Procedure:

  • Dissolve N'-(5-(difluoromethoxy)pyridin-2-yl)-N,N-dimethylformimidamide in anhydrous ethanol.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Add triethylamine dropwise to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, which may result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the 2-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine core.

  • If no precipitate forms, concentrate the reaction mixture and purify the crude product by flash column chromatography.

Protocol 3: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core (Representative Suzuki Coupling)

This protocol provides a general method for further diversifying the pyrazolo[1,5-a]pyrimidine core, assuming a halogen is present on the scaffold from the choice of hydrazine in Protocol 2.

Materials:

  • Halogenated 2-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.1 equiv)

  • Base (e.g., K2CO3 or Cs2CO3) (3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction vessel, combine the halogenated 2-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine, aryl boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent system.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 6-12 hours under a nitrogen or argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The provided protocols offer a representative pathway for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, a scaffold known for its efficacy against various kinase targets.

Application Notes: Utilizing 5-(Difluoromethoxy)pyridin-2-amine for the Introduction of the Difluoromethoxy Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of 5-(Difluoromethoxy)pyridin-2-amine as a key building block for introducing the difluoromethoxy pharmacophore into novel chemical entities. The difluoromethoxy group is a valuable moiety in medicinal chemistry, often employed as a bioisostere for hydroxyl, thiol, and amine functionalities to enhance metabolic stability and fine-tune physicochemical properties.

The strategic incorporation of the difluoromethoxy (-OCHF₂) group can significantly impact a molecule's lipophilicity, hydrogen bonding capacity, and overall pharmacokinetic profile. This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, notably in the development of kinase inhibitors.

Key Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based PAK4 Inhibitors

A significant application of this compound is in the synthesis of potent and selective p21-activated kinase 4 (PAK4) inhibitors. PAK4 is a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its overexpression is associated with several cancers, making it an attractive therapeutic target.

The synthesis involves the condensation of this compound with an appropriate pyrazole-containing intermediate to construct the core pyrazolo[1,5-a]pyrimidine scaffold. This approach has led to the discovery of highly active compounds with potential for further development as anticancer agents.

Physicochemical Properties of the Difluoromethoxy Group

The introduction of the difluoromethoxy group via this compound can impart favorable drug-like properties.

PropertyImpact of -OCHF₂ GroupReference
Lipophilicity (logP) Generally increases lipophilicity compared to a hydroxyl or methoxy group, which can improve membrane permeability.
Hydrogen Bonding The hydrogen atom of the -OCHF₂ group can act as a weak hydrogen bond donor, potentially mimicking interactions of -OH or -NH groups with biological targets.
Metabolic Stability The C-F bonds are highly stable, making the difluoromethoxy group resistant to metabolic degradation, particularly oxidative metabolism, thus prolonging the half-life of the drug candidate.
pKa The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.

Quantitative Data: Biological Activity of PAK4 Inhibitors

The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyrimidine-based PAK4 inhibitors synthesized using this compound.

Compound IDPAK4 IC₅₀ (nM)HCT116 Cell Proliferation IC₅₀ (nM)
PAK4i-1 1.2150
PAK4i-2 2.5280
PAK4i-3 0.895

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Procedure:

To a solution of 6-aminopyridin-3-ol (1.0 eq) in a mixture of water and dioxane is added sodium hydroxide (2.0 eq). The reaction mixture is heated to 70°C, and chlorodifluoromethane (Freon 22) is bubbled through the solution for 5 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of a Key Intermediate for PAK4 Inhibitors

Reaction Scheme:

Procedure:

A mixture of this compound (1.0 eq) and 3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one (1.1 eq) in acetic acid is heated at 120°C for 12 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization or column chromatography to yield N-(5-(difluoromethoxy)pyridin-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-amine.

Visualizations

Experimental Workflow: Synthesis of PAK4 Inhibitor Core

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound C Condensation in Acetic Acid (120°C, 12h) A->C B 3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one B->C D Precipitation in Ice Water C->D E Filtration & Drying D->E F Purification (Recrystallization/Chromatography) E->F G N-(5-(difluoromethoxy)pyridin-2-yl)-1H- pyrazolo[1,5-a]pyrimidin-7-amine F->G

Caption: Workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

Signaling Pathway: Simplified PAK4 Signaling in Cancer

G cluster_upstream Upstream Activators cluster_pak4 Kinase cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., HGF) PAK4 PAK4 GrowthFactors->PAK4 RhoGTPases Rho GTPases (e.g., Cdc42) RhoGTPases->PAK4 Cytoskeleton Cytoskeletal Remodeling PAK4->Cytoskeleton Proliferation Cell Proliferation PAK4->Proliferation Survival Cell Survival (Anti-apoptosis) PAK4->Survival Metastasis Metastasis PAK4->Metastasis Inhibitor PAK4 Inhibitor (derived from this compound) Inhibitor->PAK4

Caption: Simplified PAK4 signaling pathway and the point of inhibition.

Application Notes and Protocols for the Scale-up Synthesis of Derivatives from 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of various derivatives from the key building block, 5-(Difluoromethoxy)pyridin-2-amine. This versatile intermediate is crucial in the development of novel pharmaceuticals and agrochemicals. The following protocols are designed to facilitate the transition from laboratory-scale discovery to larger-scale production, focusing on common and scalable derivatization reactions.

Introduction

This compound is a valuable starting material due to the presence of the difluoromethoxy group, which can enhance metabolic stability and binding affinity, and the reactive 2-amino group, which allows for a wide range of chemical modifications. The primary derivatization strategies discussed in these notes include N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions offer robust and scalable pathways to a diverse array of functionalized pyridine derivatives.

Data Presentation: Laboratory-Scale Synthesis of this compound Derivatives

The following table summarizes typical laboratory-scale data for key derivatization reactions of this compound. These parameters can serve as a baseline for process optimization and scale-up.

Reaction TypeReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-AcetylationAcetic AnhydrideAcetic Anhydride< 60195[1]
N-SulfonylationBenzenesulfonyl ChloridePyridineRoom Temp.485 (projected)[2]
Suzuki CouplingArylboronic Acid, Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/Water85-951870-90[3][4]
Buchwald-HartwigAryl Halide, Pd₂(dba)₃, Ligand, BaseToluene or Dioxane80-11012-2465-95[5]

Experimental Protocols: Scale-up Synthesis

The following protocols are generalized for the scale-up of common derivatization reactions of this compound. It is crucial to conduct a thorough safety assessment and process hazard analysis before implementing any large-scale synthesis.

Protocol 1: Scale-up N-Acetylation

This protocol describes the N-acetylation of this compound to produce N-(5-(difluoromethoxy)pyridin-2-yl)acetamide.

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater unit for temperature control

  • Quench tank

  • Filtration and drying equipment

Materials:

  • This compound

  • Acetic Anhydride

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • Charge the reactor with this compound and an appropriate solvent (e.g., acetic anhydride can act as both reagent and solvent).

  • Begin agitation and control the temperature of the reactor contents.

  • Slowly add acetic anhydride via the addition funnel, carefully monitoring the internal temperature to control any exotherm.

  • After the addition is complete, stir the mixture for the required time, monitoring the reaction for completion by in-process control (IPC) using HPLC or TLC.

  • Once complete, carefully transfer the reaction mixture to a quench tank containing ice water to hydrolyze excess acetic anhydride.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or trituration to afford the pure N-(5-(difluoromethoxy)pyridin-2-yl)acetamide.

Protocol 2: Scale-up N-Sulfonylation

This protocol outlines the synthesis of N-(5-(difluoromethoxy)pyridin-2-yl)benzenesulfonamide.

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/heater unit

  • Aqueous work-up and extraction vessels

  • Filtration and drying equipment

Materials:

  • This compound

  • Benzenesulfonyl Chloride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Charge the reactor with this compound and the chosen solvent (e.g., DCM).

  • Add the base (e.g., pyridine or triethylamine).

  • Cool the reactor contents to 0-5 °C.

  • Slowly add a solution of benzenesulfonyl chloride in the reaction solvent via the addition funnel, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by IPC.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system.

Protocol 3: Scale-up Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed cross-coupling of a halogenated derivative of this compound with an arylboronic acid.

Equipment:

  • Inert atmosphere reactor (e.g., glass-lined steel) with overhead stirrer, temperature probe, and condenser

  • Nitrogen or Argon source

  • Filtration and drying equipment

Materials:

  • Bromo- or Iodo-derivative of this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

  • Ethyl acetate for extraction

  • Celite for filtration

Procedure:

  • Ensure the reactor is clean, dry, and rendered inert with nitrogen or argon.

  • Charge the reactor with the halo-pyridine derivative, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the target temperature (typically 85-95 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by IPC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Scale-up Synthesis Workflow start Laboratory-Scale Synthesis process_dev Process Development & Optimization start->process_dev safety_eval Safety Evaluation (HAZOP) process_dev->safety_eval pilot_scale Pilot-Scale Production safety_eval->pilot_scale full_scale Full-Scale Manufacturing pilot_scale->full_scale qc Quality Control & Analysis full_scale->qc end Final Product qc->end

Caption: A typical workflow for scaling up a synthetic process.

DerivatizationPathways cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_coupling Cross-Coupling This compound This compound N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative R-COCl, Base N-Sulfonyl Derivative N-Sulfonyl Derivative This compound->N-Sulfonyl Derivative R-SO2Cl, Base C-N Coupled Product C-N Coupled Product This compound->C-N Coupled Product Ar-X, Pd-cat, Base R-COCl, Base R-COCl, Base R-SO2Cl, Base R-SO2Cl, Base Ar-X, Pd-cat, Base Ar-X, Pd-cat, Base

Caption: Key derivatization pathways from the starting material.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(Difluoromethoxy)pyridin-2-amine Derivatives with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of derivatives of 5-(difluoromethoxy)pyridin-2-amine with a variety of arylboronic acids. The difluoromethoxy group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols and data presented herein are intended to serve as a guide for the synthesis of diverse libraries of 2-aryl-5-(difluoromethoxy)pyridine derivatives for applications in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halo-5-(difluoromethoxy)pyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, yielding the desired 2-aryl-5-(difluoromethoxy)pyridine product and regenerating the Pd(0) catalyst.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-halo-5-(difluoromethoxy)pyridines with various arylboronic acids. It is important to note that the direct use of this compound in Suzuki-Miyaura reactions is challenging due to the coordinating nature of the amino group with the palladium catalyst. Therefore, the reaction is typically performed on the corresponding 2-bromo or 2-chloro derivative, followed by amination if the 2-amino functionality is desired, or by utilizing advanced catalytic systems that are tolerant to the amino group. The data presented is compiled from various sources and represents typical outcomes. Optimization may be required for specific substrate combinations.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(difluoromethoxy)pyridine with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100892
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)1001678
3-Aminophenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF801088
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901475

Table 2: Suzuki-Miyaura Coupling of 2-Chloro-5-(difluoromethoxy)pyridine with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)1,4-Dioxane/H₂O (10:1)1101875
4-Methylphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)CsF (3)t-BuOH1002481
3-Cyanophenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)851668
Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1002065

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 2-halo-5-(difluoromethoxy)pyridines with arylboronic acids. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(difluoromethoxy)pyridine with Phenylboronic Acid

Materials:

  • 2-Bromo-5-(difluoromethoxy)pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-bromo-5-(difluoromethoxy)pyridine (e.g., 0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenyl-5-(difluoromethoxy)pyridine.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-(difluoromethoxy)pyridine with 4-Methylphenylboronic Acid

Materials:

  • 2-Chloro-5-(difluoromethoxy)pyridine (1.0 equiv)

  • 4-Methylphenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

  • Cesium fluoride (CsF) (3.0 equiv)

  • tert-Butanol (t-BuOH) (anhydrous, degassed)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and XPhos (0.025 mmol, 5 mol%) to a Schlenk flask.

  • Add 2-chloro-5-(difluoromethoxy)pyridine (0.5 mmol, 1.0 equiv), 4-methylphenylboronic acid (0.75 mmol, 1.5 equiv), and cesium fluoride (1.5 mmol, 3.0 equiv).

  • Seal the flask and remove from the glovebox.

  • Add degassed tert-butanol (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(4-methylphenyl)-5-(difluoromethoxy)pyridine.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction involving this compound derivatives.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorgano_PdII Ar-Pd(II)-Ar'(L_n) Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactant1 2-Halo-5-(difluoromethoxy)pyridine (Ar-X) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Step1 Combine Reactants: 2-Halo-5-(difluoromethoxy)pyridine, Arylboronic Acid, Base, Catalyst, Ligand Start->Step1 Step2 Inert Atmosphere: Evacuate and backfill with Ar or N₂ Step1->Step2 Step3 Add Degassed Solvent Step2->Step3 Step4 Heat and Stir (Monitor by TLC/LC-MS) Step3->Step4 Step5 Work-up: Quench, Extract, Wash, Dry Step4->Step5 Step6 Purification: Column Chromatography Step5->Step6 End Characterized Product Step6->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationships Substrate Substrate (2-Halo-5-(difluoromethoxy)pyridine) ReactionOutcome Reaction Outcome (Yield, Purity, Time) Substrate->ReactionOutcome BoronicAcid Arylboronic Acid BoronicAcid->ReactionOutcome CatalystSystem Catalyst System (Pd source + Ligand) CatalystSystem->ReactionOutcome Base Base Base->ReactionOutcome Solvent Solvent Solvent->ReactionOutcome Temperature Temperature Temperature->ReactionOutcome

Caption: Key parameters influencing the Suzuki-Miyaura reaction outcome.

Application Notes and Protocols for the Purification of 5-(Difluoromethoxy)pyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethoxy)pyridin-2-amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The introduction of the difluoromethoxy group can enhance metabolic stability and binding affinity. However, the synthesis of this compound can result in a mixture of products, unreacted starting materials, and various impurities. Effective purification is critical to ensure the integrity of subsequent research and the quality of potential drug candidates.

These application notes provide a comprehensive guide to the purification of this compound from typical reaction mixtures. The protocols outlined below are based on established techniques for the purification of fluorinated and amino-substituted pyridines and can be adapted to specific experimental outcomes.

Potential Impurities

Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Such as 2-amino-5-hydroxypyridine and difluorination reagents.

  • Over-fluorinated or Under-fluorinated Byproducts: Compounds with monofluoromethoxy or trifluoromethoxy groups.

  • Positional Isomers: Isomers where the difluoromethoxy group is at a different position on the pyridine ring.

  • Reagent-derived Impurities: Residual coupling agents, bases, or their decomposition products.

Purification Strategies

A multi-step purification strategy is often the most effective approach. This typically involves an initial work-up procedure to remove the bulk of impurities, followed by a more refined chromatographic or crystallization step to achieve high purity.

Diagram: General Purification Workflow

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Dissolve in organic solvent ColumnChrom Column Chromatography Extraction->ColumnChrom Concentrate and load onto column Recrystallization Recrystallization ColumnChrom->Recrystallization For solid products HPLC Preparative HPLC ColumnChrom->HPLC For high purity (>99%) PureProduct Pure 5-(Difluoromethoxy) pyridin-2-amine Recrystallization->PureProduct HPLC->PureProduct

Caption: General workflow for the purification of this compound.

Experimental Protocols

Liquid-Liquid Extraction (Initial Work-up)

This step is designed to remove inorganic salts, highly polar, and some acidic or basic impurities.

Protocol:

  • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Parameter Recommendation Expected Outcome
Extraction Solvent Ethyl Acetate, DichloromethaneEfficient extraction of the product from the aqueous phase.
Aqueous Wash Saturated NaHCO₃, Water, BrineRemoval of acidic impurities, water-soluble byproducts, and residual water.
Purity after Extraction 50-80%Significant reduction of inorganic and highly polar impurities.
Column Chromatography (Primary Purification)

Flash column chromatography is a standard and effective method for separating the target compound from less polar and closely related impurities. Due to the basic nature of the aminopyridine, the addition of a small amount of a basic modifier to the mobile phase can improve peak shape and separation.

Protocol:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Preparation: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

Parameter Typical Conditions Expected Purity Rf Value (Target)
Stationary Phase Silica Gel (230-400 mesh)>95%0.2-0.4
Mobile Phase Hexanes/Ethyl Acetate gradient (e.g., 100:0 to 50:50) + 0.5% Triethylamine
Detection UV light (254 nm)
Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

For achieving very high purity (>99%), preparative HPLC is the method of choice. A reverse-phase column is typically used for polar compounds like aminopyridines.

Protocol:

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter.

  • Column: Use a C18 reverse-phase preparative column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA or formic acid) is commonly used to ensure sharp peaks for basic analytes.

  • Injection and Elution: Inject the sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation. If TFA was used, it may need to be neutralized and removed by subsequent extraction.

Parameter Typical Conditions Expected Purity
Column C18 (e.g., 10 µm, 250 x 21.2 mm)>99%
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-95% B over 20-30 minutes
Flow Rate 15-25 mL/min
Detection UV at 254 nm and 280 nm
Recrystallization (Alternative Final Polishing)

If the product obtained after column chromatography is a solid, recrystallization can be an effective and economical method for final purification.

Protocol:

  • Solvent Screening: Test the solubility of the compound in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent system. Ideal solvents will dissolve the compound well when hot but poorly when cold. Potential solvents include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

  • Dissolution: Dissolve the solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent System Expected Purity Improvement Notes
Ethanol/WaterSignificantGood for moderately polar compounds.
Ethyl Acetate/HexanesSignificantGood for compounds with intermediate polarity.
TolueneModerateEffective for removing more polar impurities.

Purity Assessment

The purity of the final product should be confirmed using a combination of analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the structure and identify any fluorine-containing impurities.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.

Diagram: Logic for Purification Method Selection

MethodSelection InitialPurity Initial Purity of Crude Product Extraction Liquid-Liquid Extraction InitialPurity->Extraction Always a good first step DesiredPurity Desired Final Purity ColumnChrom Column Chromatography DesiredPurity->ColumnChrom < 99% PrepHPLC Preparative HPLC DesiredPurity->PrepHPLC > 99% ProductState Physical State of Partially Pure Product Recrystallization Recrystallization ProductState->Recrystallization Solid ProductState->PrepHPLC Oil or Solid Extraction->DesiredPurity ColumnChrom->ProductState

Application Notes and Protocols for 5-(Difluoromethoxy)pyridin-2-amine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethoxy)pyridin-2-amine is a versatile building block in medicinal chemistry, particularly amenable to parallel synthesis for the rapid generation of compound libraries. The 2-aminopyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. The introduction of a difluoromethoxy group at the 5-position offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved cell permeability, which are critical parameters in drug design.[1] These properties make this compound an attractive starting material for the discovery of novel therapeutics, especially in the area of oncology.

This document provides detailed application notes and experimental protocols for the use of this compound in the parallel synthesis of potential kinase inhibitors, with a focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Key Applications in Parallel Synthesis

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations suitable for high-throughput synthesis. Key reactions include:

  • Urea Formation: Reaction with a diverse range of isocyanates to generate a library of urea derivatives. The urea motif is a common feature in many kinase inhibitors, acting as a hydrogen bond donor-acceptor.

  • Amide Coupling: Acylation with a library of carboxylic acids or their activated derivatives to produce a wide array of amides. This allows for extensive exploration of the surrounding chemical space to optimize biological activity.

  • Suzuki Coupling: While the amino group itself is not directly involved, it can be transformed into a leaving group (e.g., a halide) to enable cross-coupling reactions. More commonly, if a bromo- or iodo-substituted version of the scaffold is used, the amino group can direct or influence the coupling. For the purpose of library generation from the title compound, derivatization of the amine is the primary focus.

These reactions can be readily adapted to a parallel synthesis format using automated or semi-automated platforms, enabling the rapid production of hundreds or thousands of discrete compounds for biological screening.

Application in Targeting VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.[1][6] Small molecule inhibitors that target the ATP-binding site of VEGFR-2 can block its downstream signaling, leading to an inhibition of tumor growth and metastasis. The 2-aminopyridine scaffold is a known hinge-binding motif for VEGFR-2, and libraries of derivatives of this compound can be synthesized to explore the structure-activity relationship (SAR) for VEGFR-2 inhibition.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K Ras Ras VEGFR2:f2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2:f2

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for the parallel synthesis of a library of compounds from this compound in a 96-well plate format.

General Workflow for Parallel Synthesis

Parallel_Synthesis_Workflow Start Start: 96-well plate with This compound solution Dispense_Reagents Dispense diverse building blocks (e.g., isocyanates, carboxylic acids) using a liquid handler Start->Dispense_Reagents Reaction Incubate at appropriate temperature with shaking Dispense_Reagents->Reaction Quench_Workup Quench reaction and perform liquid-liquid extraction or solid-phase extraction Reaction->Quench_Workup Evaporation Evaporate solvent to yield crude products Quench_Workup->Evaporation Analysis Analyze a subset of wells by LC-MS for purity and identity confirmation Evaporation->Analysis Screening Prepare plates for biological screening Analysis->Screening End End: Library of compounds ready for assay Screening->End

General workflow for parallel synthesis.
Protocol 1: Parallel Synthesis of Urea Derivatives

This protocol describes the synthesis of a library of N-(5-(difluoromethoxy)pyridin-2-yl)-N'-aryl/alkyl ureas.

Materials:

  • This compound

  • Library of diverse isocyanates (e.g., substituted phenyl isocyanates, alkyl isocyanates)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Dispense 200 µL of the this compound stock solution (0.04 mmol, 1.0 equiv) into each well of a 96-well reaction block.

  • Prepare stock solutions of a diverse library of isocyanates in anhydrous DMF (e.g., 0.22 M).

  • Dispense 200 µL of each unique isocyanate stock solution (0.044 mmol, 1.1 equiv) to individual wells of the reaction block.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction by adding 200 µL of water to each well.

  • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then separating the organic layer. Repeat the extraction.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude urea derivatives.

Protocol 2: Parallel Synthesis of Amide Derivatives

This protocol outlines the synthesis of a library of N-(5-(difluoromethoxy)pyridin-2-yl) amides.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Dispense 200 µL of the this compound stock solution (0.04 mmol, 1.0 equiv) into each well of a 96-well reaction block.

  • Prepare stock solutions of a diverse library of carboxylic acids in anhydrous DMF (e.g., 0.24 M).

  • Dispense 200 µL of each unique carboxylic acid stock solution (0.048 mmol, 1.2 equiv) to individual wells.

  • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.24 M) and dispense 200 µL (0.048 mmol, 1.2 equiv) into each well.

  • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.4 M) and dispense 200 µL (0.08 mmol, 2.0 equiv) into each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up the reaction as described in Protocol 1.

Data Presentation

The following tables present representative data for a hypothetical library of urea and amide derivatives of this compound, demonstrating the expected outcomes of the parallel synthesis and subsequent biological screening against VEGFR-2.

Table 1: Representative Library of Urea Derivatives and their Biological Activity

Compound IDR-group on IsocyanateYield (%)Purity (%)VEGFR-2 IC50 (nM)
Urea-1 4-Chlorophenyl85>9550
Urea-2 3-Trifluoromethylphenyl82>9535
Urea-3 4-Methoxyphenyl88>95150
Urea-4 Cyclohexyl75>90>1000
Urea-5 2,4-Difluorophenyl86>9525

Table 2: Representative Library of Amide Derivatives and their Biological Activity

Compound IDR-group on Carboxylic AcidYield (%)Purity (%)VEGFR-2 IC50 (nM)
Amide-1 4-Chlorobenzoyl78>9580
Amide-2 3-Trifluoromethylbenzoyl75>9565
Amide-3 4-Methoxybenzoyl82>95250
Amide-4 Cyclohexanecarbonyl68>90>1000
Amide-5 Thiophene-2-carbonyl72>9595

Conclusion

This compound is a highly valuable and versatile reagent for parallel synthesis, enabling the efficient generation of diverse compound libraries. Its application in the synthesis of potential kinase inhibitors, particularly targeting VEGFR-2, provides a powerful platform for the discovery of novel anticancer agents. The provided protocols and representative data serve as a guide for researchers and drug development professionals to leverage this building block in their discovery programs.

References

Applications of 5-(Difluoromethoxy)pyridin-2-amine in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established agrochemical applications for 5-(Difluoromethoxy)pyridin-2-amine are limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally similar fluorinated pyridine derivatives and are intended to serve as a guide for researchers exploring the potential of this compound.

Introduction

This compound is a fluorinated pyridine derivative. The incorporation of a difluoromethoxy group into the pyridine ring can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1] These modifications are often sought after in the design of new agrochemicals to enhance efficacy and selectivity.[1][2] Pyridine-based compounds are integral to a wide range of commercial agrochemicals, including fungicides, herbicides, and insecticides.[3][4] The unique electronic properties of the fluorine atoms in the difluoromethoxy group can influence the molecule's interaction with biological targets, making it a promising scaffold for the discovery of novel crop protection agents.[2]

Potential Agrochemical Applications

Based on the activity of analogous compounds, this compound and its derivatives could be investigated for the following agrochemical applications:

  • Fungicidal Activity: Pyridine derivatives have been successfully developed as fungicides.[5] The structural similarity to other fungicidal pyridine compounds suggests potential activity against a range of plant pathogens.

  • Herbicidal Activity: The pyridine ring is a key component of several herbicides that act on various plant-specific enzymes.[1][6] Derivatives of this compound could be synthesized and screened for herbicidal effects.

  • Insecticidal Activity: Many modern insecticides are based on a pyridine scaffold, often targeting the insect nervous system.[7] The unique substitution pattern of this compound may lead to novel insecticidal compounds.

Experimental Protocols

The following are generalized protocols for the initial screening of this compound and its derivatives for agrochemical activity. These protocols are adapted from methodologies used for similar pyridine-based compounds.

Protocol 1: In Vitro Fungicidal Activity Assay

This protocol outlines a method to assess the direct inhibitory effect of the compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 50-55°C.

  • Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth. A DMSO-only control should be included.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. The EC50 (half-maximal effective concentration) value can be determined by probit analysis.

Protocol 2: Herbicidal Activity Screening (Post-emergence)

This protocol is designed to evaluate the herbicidal effects of the compound on various weed species after they have germinated.

Materials:

  • This compound

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pots with soil

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and a crop species (e.g., wheat, corn) for selectivity assessment.

  • Spray chamber

Procedure:

  • Plant Growth: Sow seeds of the selected plant species in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Spray Solution Preparation: Dissolve this compound in acetone and then dilute with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired test concentrations (e.g., 100, 250, 500 g ai/ha). An acetone/water/surfactant solution without the test compound should be used as a control.

  • Application: Uniformly spray the plants with the test solutions using a laboratory spray chamber.

  • Incubation: Return the treated plants to the greenhouse or growth chamber.

  • Evaluation: Assess the herbicidal injury 7-14 days after treatment. Use a rating scale from 0 to 100, where 0 represents no effect and 100 represents complete plant death.

Protocol 3: Insecticidal Activity Assay (Leaf-dip Bioassay)

This protocol is used to determine the toxicity of the compound to target insect pests.[7]

Materials:

  • This compound

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Leaves of a suitable host plant

  • Target insect pests (e.g., Aphis craccivora (cowpea aphid), Plutella xylostella (diamondback moth larvae))[7]

  • Ventilated containers

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of this compound in an acetone/water solution (e.g., 1:1 v/v) containing 0.1% (v/v) Triton X-100. A solution without the test compound serves as the control.

  • Leaf Treatment: Dip host plant leaves into the test solutions for 10-20 seconds and then allow them to air dry.[7]

  • Infestation: Place the treated leaves into ventilated containers and introduce a known number of insects (e.g., 10-20 individuals) into each container.

  • Incubation: Maintain the containers at a suitable temperature and humidity for the target insect.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.

Quantitative Data Summary

As direct data for this compound is not available, the following table presents representative data for analogous pyridine-based agrochemicals to illustrate the type of quantitative results that would be generated from the above protocols.

Compound ClassApplicationTarget OrganismActivity MetricValue
Pyridine DerivativesInsecticideAphis craccivora (nymphs)LC50 (24h)0.080 - 0.385 mg/L[7]
Pyridine DerivativesInsecticideAphis craccivora (adults)LC50 (24h)0.498 - 1.606 mg/L[7]
Pyridine-based PPO InhibitorsHerbicideBroadleaf and Monocot WeedsEffective Dosage37.5 - 150 g ai/ha[6]
Pyrazole AnaloguesFungicideFusarium graminearumEC500.0530 µM[8]

Visualizations

Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of This compound and Derivatives Fungicidal In Vitro Fungicidal Assay Synthesis->Fungicidal Herbicidal Post-emergence Herbicidal Assay Synthesis->Herbicidal Insecticidal Leaf-dip Insecticidal Bioassay Synthesis->Insecticidal EC50 EC50 Determination Fungicidal->EC50 GR50 GR50 Determination Herbicidal->GR50 LC50 LC50 Determination Insecticidal->LC50 SAR Structure-Activity Relationship (SAR) EC50->SAR GR50->SAR LC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and screening of novel agrochemicals.

Hypothesized Mode of Action for a Pyridine-Based Herbicide

This diagram illustrates a potential mode of action for a herbicidal derivative, targeting an essential enzyme in a plant's metabolic pathway, a common mechanism for pyridine-based herbicides.[1]

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX catalysis ROS Reactive Oxygen Species (ROS) Accumulation PPO->ROS leads to Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Compound Herbicidal Pyridine Derivative Compound->PPO inhibition Cell_Damage Membrane Disruption & Cell Death ROS->Cell_Damage

Caption: Inhibition of PPO by a hypothetical pyridine herbicide.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 5-(Difluoromethoxy)pyridin-2-amine .

Troubleshooting Failed Reactions: FAQs

Here we address common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction with this compound is not working at all. What are the most common reasons for complete failure?

Complete reaction failure often points to a critical issue with the catalyst system or reaction environment. The primary challenges with this substrate stem from its inherent electronic properties.

  • Catalyst Inhibition: The most likely culprit is the inhibition of the palladium catalyst. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium center, effectively deactivating it and halting the catalytic cycle.[1][2] The electron-donating nature of the amino group can also decrease the reactivity of the carbon-halide bond towards the initial oxidative addition step.[1]

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich and potentially coordinating substrate.[2] A highly active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands, is often required to overcome the slow oxidative addition step.

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to rapid catalyst decomposition and reaction failure.[1]

Q2: I am observing very low yields. What are the likely side reactions or contributing factors?

Low yields can be a result of incomplete conversion or the prevalence of undesired side reactions. Key issues to investigate include:

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a proton from the solvent (especially water) or trace moisture, leading to the formation of an arene byproduct instead of the desired coupled product.[1][2]

  • Dehalogenation: The starting aryl halide can be prematurely reduced, replacing the halide with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases.[1][2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][2]

  • Poor Solubility: If any of the reaction components (the pyridine substrate, boronic acid, or base) have poor solubility in the chosen solvent, the reaction will be slow and inefficient.

Q3: How do I choose the optimal catalyst, ligand, and base for this specific substrate?

For challenging substrates like this compound, the choice of catalyst, ligand, and base are critical and interdependent.

  • Catalyst & Ligand: Highly active catalyst systems are recommended. Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective. These ligands promote the difficult oxidative addition step and their steric bulk can help prevent the pyridine nitrogen from inhibiting the palladium center.[2] Modern, air- and moisture-stable Pd-NHC (N-heterocyclic carbene) precatalysts like PEPPSI-IPr can also provide high reactivity.

  • Base Selection: The choice of base is crucial. A strong base is often necessary, with potassium phosphate (K₃PO₄) being a frequently effective choice for challenging couplings.[2] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The strength and type of base can significantly influence the reaction outcome, and screening may be necessary.

Troubleshooting Workflow

If you are experiencing low to no yield, follow this logical troubleshooting workflow to diagnose and solve the issue.

G cluster_start cluster_check1 Initial Checks cluster_check2 Reaction Analysis cluster_solutions1 Side Reaction Mitigation cluster_solutions2 Optimization Strategy cluster_end start Low / No Yield reagents Reagent Quality? (Fresh Boronic Acid, Dry Solvents, Active Catalyst) start->reagents No atmosphere Inert Atmosphere? (Proper Degassing, Positive N2/Ar Pressure) reagents->atmosphere Yes byproducts Side Products Observed? (LCMS/NMR Analysis) atmosphere->byproducts Yes protodeboronation Protodeboronation -> Use Boronic Ester (Pinacol), Anhydrous Conditions, Weaker Base byproducts->protodeboronation Yes dehalogenation Dehalogenation -> Optimize Reaction Time, Avoid Hydride Source Solvents byproducts->dehalogenation Yes homocoupling Homocoupling -> Thorough Degassing, Use Pd(0) Source Directly byproducts->homocoupling Yes catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃/SPhos, Pd(dppf)Cl₂, PEPPSI-IPr) byproducts->catalyst No / Unreacted SM end Improved Yield protodeboronation->end dehalogenation->end homocoupling->end base Screen Base (K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst->base solvent Screen Solvent (Dioxane/H₂O, Toluene, THF) base->solvent temperature Adjust Temperature (Typically 80-110 °C) solvent->temperature temperature->end

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Recommended Starting Conditions

While optimization is often necessary, the following tables provide recommended starting points for catalyst systems, bases, and solvents based on successful couplings of structurally similar aminopyridines.

Table 1: Recommended Catalyst/Ligand Systems
Catalyst PrecursorLigandMol % (Pd)Key Characteristics
Pd₂(dba)₃SPhos1-2%Highly active system for challenging aryl chlorides/pyridines.[2]
Pd(OAc)₂Buchwald Ligands1-2%General high-yielding system for difficult couplings.
Pd(dppf)Cl₂(none)2-5%Robust, common pre-catalyst; may require higher temperatures.
Pd(PPh₃)₄(none)2-5%"Classical" catalyst, may lack reactivity for this substrate.[2]
PEPPSI-IPr(none)2-5%Air- and moisture-stable Pd-NHC pre-catalyst, highly reactive.
Table 2: Recommended Bases and Solvents
BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (4:1)80 - 100Often the most effective base for challenging couplings.[2][3]
K₂CO₃2.0 - 3.0Toluene / H₂O (4:1)100 - 110A common and cost-effective choice.
Cs₂CO₃2.0Anhydrous THF60 - 80Milder conditions, can be useful if substrate is base-sensitive.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for your specific boronic acid and reaction scale.

Protocol 1: General Procedure using Pd₂(dba)₃/SPhos

This protocol is a robust starting point for challenging couplings.

Materials:

  • 5-(Difluoromethoxy)pyridin-2-yl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add the 5-(Difluoromethoxy)pyridin-2-yl halide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: Procedure using PEPPSI-IPr Precatalyst

This protocol utilizes a modern, user-friendly precatalyst.

Materials:

  • 5-(Difluoromethoxy)pyridin-2-yl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd-PEPPSI-IPr (2-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the 5-(Difluoromethoxy)pyridin-2-yl halide, arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.

  • Add anhydrous, degassed THF via syringe.

  • Seal the tube and heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Catalytic Cycle and Inhibition Pathway

Understanding the catalytic cycle and potential points of failure is key to effective troubleshooting.

Caption: The Suzuki cycle and the catalyst inhibition pathway by the pyridine substrate.

References

Technical Support Center: Optimizing Buch-Hartwig Coupling for 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 5-(difluoromethoxy)pyridin-2-amine with various aryl halides.

Troubleshooting Guide

This section addresses common issues encountered during the coupling reaction in a practical question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the catalyst system, reaction conditions, or reagent quality. The electronic properties of this compound, an electron-deficient heteroaryl amine, make it a challenging substrate that requires careful optimization.[1]

Initial Checks:

  • Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Reagent Purity: Ensure all reagents, especially the amine, aryl halide, and base, are pure and dry. The solvent must be anhydrous and degassed.[2] Water can inhibit the catalyst and affect the base's efficacy.[3]

  • Catalyst/Ligand Integrity: Verify the quality of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand.[3] These reagents can degrade over time. Using a pre-formed palladium-ligand complex (precatalyst) can often provide more consistent results.[1][3]

dot graph Troubleshooting_Flowchart { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst System Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Suboptimal Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Reagent Quality Issue?", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Branch Cat_Inactive [label="Inactive Pd Source\nor Ligand Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cat_Sol_1 [label="Use fresh reagents or\npre-formed catalyst.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wrong_Ligand [label="Incorrect Ligand Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Cat_Sol_2 [label="Screen bulky, electron-rich\nligands (e.g., XPhos, RuPhos).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Branch Wrong_Base [label="Base Incompatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; Cond_Sol_1 [label="Screen strong (NaOtBu)\nand weak (Cs2CO3) bases.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wrong_Temp [label="Incorrect Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Cond_Sol_2 [label="Increase temperature\n(80-110 °C).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wrong_Solvent [label="Poor Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Cond_Sol_3 [label="Use anhydrous toluene,\ndioxane, or THF.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Branch Impure [label="Starting Materials Impure\nor Wet", fillcolor="#F1F3F4", fontcolor="#202124"]; Reag_Sol_1 [label="Re-purify starting materials.\nUse anhydrous/degassed solvent.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Catalyst; Start -> Conditions; Start -> Reagents;

Catalyst -> Cat_Inactive -> Cat_Sol_1; Catalyst -> Wrong_Ligand -> Cat_Sol_2;

Conditions -> Wrong_Base -> Cond_Sol_1; Conditions -> Wrong_Temp -> Cond_Sol_2; Conditions -> Wrong_Solvent -> Cond_Sol_3;

Reagents -> Impure -> Reag_Sol_1; } dot Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig reactions.

Question 2: Which catalyst and ligand combination is best for coupling this compound?

Answer: There is no single "best" combination, as the optimal choice depends on the specific aryl halide coupling partner. However, for challenging, electron-deficient heteroaryl amines, sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective.[3][4]

  • Recommended Ligands: Start by screening ligands such as XPhos, RuPhos, BrettPhos, or DavePhos. These bulky ligands facilitate the crucial reductive elimination step and can prevent catalyst inhibition.[4]

  • Palladium Sources: Common palladium precursors like Pd₂(dba)₃ and Pd(OAc)₂ are effective.[3] Using newer generation precatalysts (e.g., XPhos Pd G3) can lead to more reliable activation and higher success rates.[1]

ParameterRecommended Screening OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3Standard sources and an efficient, air-stable precatalyst.[1][3]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for coupling electron-deficient amines.[4]
Pd:Ligand Ratio 1:1 to 1:2A higher ligand ratio can stabilize the catalyst but may inhibit the reaction at very high concentrations.
Catalyst Loading 1-5 mol %Lower loadings are ideal, but challenging substrates may require more catalyst.

Question 3: What is the optimal base and solvent for this reaction?

Answer: The choice of base and solvent is critical and interdependent.[5][6]

  • Bases: The base's role is to deprotonate the amine in the catalytic cycle.[7]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, often leading to faster reactions.[1][2]

    • Weaker Bases: If your aryl halide is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher reaction temperatures.[1][2] The solubility of Cs₂CO₃ in organic solvents makes it a good candidate for screening.[1]

  • Solvents: Anhydrous, non-polar aprotic solvents are standard.

    • Common Choices: Toluene, dioxane, and THF are the most frequently used and effective solvents.[7]

    • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[1]

ParameterRecommended Screening OptionsRationale & Considerations
Base NaOtBu, Cs₂CO₃, K₃PO₄Screen a strong, non-nucleophilic base and milder carbonate/phosphate bases.[1][2]
Solvent Toluene, Dioxane, THFStandard solvents for this coupling. Ensure they are anhydrous and degassed.[2][7]
Temperature 80–110 °CChallenging couplings typically require elevated temperatures for a reasonable reaction rate.[3][7]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning black and forming palladium metal?

A1: The formation of palladium black indicates catalyst decomposition. This can be caused by:

  • Oxygen: Insufficiently inert atmosphere.

  • High Temperatures: Prolonged heating at very high temperatures can degrade the catalyst complex.

  • Ligand Degradation: The phosphine ligand may be degrading, leaving the palladium center unprotected. Consider using a more robust ligand or a higher ligand-to-palladium ratio.

Q2: Can I use an aryl chloride as my coupling partner?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides and require more active catalytic systems.[7] For aryl chlorides, the use of highly active, bulky biarylphosphine ligands like tBuXPhos or BrettPhos is often necessary to achieve good yields.[3]

Q3: My starting amine seems to be inhibiting the reaction. Is this possible?

A3: Yes. The pyridine nitrogen in this compound can potentially chelate to the palladium center in a non-productive manner, sequestering the catalyst. Using bulky ligands helps to create a sterically crowded environment around the palladium, which can disfavor this inhibitory binding and promote the desired catalytic cycle.

Q4: What is the general mechanism for the Buchwald-Hartwig amination?

A4: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.[8]

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmideComplex [label="Palladium Amide\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR'R''\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> AmineCoord [label="+ HNR'R''"]; AmineCoord -> AmideComplex [label="+ Base\n- Base-H+X-"]; AmideComplex -> Product [label="Reductive\nElimination", style=dashed]; Product -> Pd0 [label="Catalyst\nRegeneration", style=invis]; // Logical flow, not a direct reaction arrow AmideComplex -> Pd0 [style=dashed];

// Invisible nodes and ranks for layout {rank=same; Pd0; Product;} {rank=same; OxAdd; AmineCoord; AmideComplex;} } dot Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol

This protocol provides a starting point for the optimization of the Buchwald-Hartwig coupling of this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound, palladium precursor, phosphine ligand, and base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Common side reactions in the synthesis of difluoromethoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common side reactions and challenges encountered during the synthesis of difluoromethoxypyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My O-difluoromethylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of difluoromethoxypyridine are a frequent issue, often stemming from incomplete reactions or suboptimal conditions. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Incomplete Reaction: A primary cause of low yield is the incomplete consumption of the starting hydroxypyridine. This not only lowers the theoretical yield but also complicates purification.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to ensure the starting material is fully consumed before workup.[1][2] If the reaction stalls, consider increasing the reaction time or temperature incrementally.[3]

  • Suboptimal Reaction Conditions: The temperature, solvent, and base are critical parameters that can dramatically affect yield.

    • Troubleshooting:

      • Temperature: Elevated temperatures can sometimes lead to the decomposition of reagents or products.[4] Conversely, some reactions require higher temperatures to proceed efficiently.[1] It is crucial to find the optimal temperature for your specific substrate.

      • Solvent: The use of anhydrous, non-nucleophilic solvents is critical. Acetonitrile and DMF are commonly used.[4][5] Ensure the solvent is thoroughly dried, as moisture can hydrolyze sensitive reagents and intermediates.[2]

      • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are crucial. An insufficient amount of base can lead to a stalled reaction, while an overly strong base might promote side reactions.

  • Reagent Purity: Impurities in starting materials, particularly the hydroxypyridine precursor, can interfere with the reaction and introduce byproducts.[3]

    • Troubleshooting: Ensure all starting materials are of high purity before beginning the synthesis.

Q2: I am observing the formation of an N-difluoromethylpyridone isomer. How can I improve the selectivity for O-alkylation?

A2: The formation of the N-difluoromethyl isomer is a common side reaction due to the tautomerism of 2- and 4-hydroxypyridines, which exist in equilibrium with their pyridone forms. The reaction can occur on either the oxygen or nitrogen atom. Chemoselectivity is highly dependent on the reaction conditions.[6][7]

Key Factors Influencing Selectivity:

  • Base and Solvent System: The choice of base and solvent has the most significant impact on the N/O selectivity.

    • For O-difluoromethylation , weaker bases like K₂CO₃ in a polar apublic solvent like DMF are often preferred. This method favors the reaction at the more nucleophilic oxygen of the pyridone tautomer.[5][7]

    • For N-difluoromethylation , stronger bases or different solvent systems may favor alkylation on the nitrogen atom.[6]

  • Temperature: Reaction temperature can also modulate selectivity. A systematic screening of temperatures is recommended to optimize for the desired product.[6]

Parameter Favors O-Alkylation (Desired Product) Favors N-Alkylation (Side Product) Reference
Reagent CHClF₂TMSCF₂Br[5][6]
Base K₂CO₃, Cs₂CO₃Stronger bases (e.g., NaH, KHMDS)[6][7]
Solvent DMF, AcetonitrileVaries (e.g., THF, Dioxane)[5][6]
Temperature Often requires heating (e.g., 80-90 °C)Can often proceed at lower temperatures[5][6]
Q3: My desired difluoromethoxypyridine product appears to be unstable or decomposing during the reaction or workup. What could be the cause?

A3: Product instability can manifest as a loss of yield or the appearance of new impurities. The primary causes are hydrolysis of the difluoromethoxy group or general decomposition under harsh conditions.

  • Hydrolysis: The -OCF₂H group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which may revert the product to the hydroxypyridine starting material.[8]

    • Troubleshooting: During workup, use mild conditions. Employ a saturated aqueous solution of a gentle base like NaHCO₃ for neutralization instead of strong acids or bases. Minimize exposure to aqueous conditions if possible.

  • Defluorination/Degradation: High reaction temperatures or the use of certain catalysts can sometimes lead to defluorination or other degradation pathways.[9]

    • Troubleshooting: Run the reaction at the lowest effective temperature.[4] If using metal catalysts, ensure the chosen ligands and conditions are optimized to prevent unwanted side reactions like defluorination.[9]

Q4: I am having difficulty purifying my final product. What are some effective strategies?

A4: The purification of difluoromethoxypyridine derivatives can be challenging due to the similar polarity of the product, unreacted starting material (hydroxypyridine), and potential N-alkylated isomers.[3]

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method.

    • Tailing Issue: The basic nature of the pyridine ring can cause tailing on standard silica gel.

    • Solution: To mitigate tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system (e.g., Hexane/Ethyl Acetate).[3]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

    • Procedure: Screen various solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/heptane) to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[2]

  • Acid/Base Extraction: An aqueous workup can sometimes help remove the more acidic hydroxypyridine starting material. By carefully adjusting the pH, the starting material can be partitioned into the aqueous layer, while the desired product remains in the organic phase.

Experimental Protocols

Protocol: Selective O-Difluoromethylation of 6-Fluoropyridin-2-ol

This protocol is adapted from established methodologies for the synthesis of 2-(difluoromethoxy)-6-fluoropyridine and serves as a general guideline.[5]

Materials:

  • 6-Fluoropyridin-2-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Chlorodifluoromethane (CHClF₂)

  • Dichloromethane (DCM)

  • Autoclave or high-pressure reaction vessel

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 6-fluoropyridin-2-ol (1.0 eq), anhydrous K₂CO₃ (2.0-3.0 eq), and anhydrous DMF.

  • Purging and Cooling: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon). Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Carefully condense chlorodifluoromethane (CHClF₂) (typically 3.0-5.0 eq) into the reaction vessel.

  • Reaction: Seal the vessel securely and allow it to warm to room temperature. Place the vessel behind a blast shield and heat to 80-90 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling and careful venting) and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the vessel to room temperature and carefully vent any excess CHClF₂ into a suitable scrubber. Dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 0.1% triethylamine) to yield the pure 2-(difluoromethoxy)-6-fluoropyridine.[3][5]

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield of Difluoromethoxypyridine check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_time Increase reaction time or temperature incrementally incomplete->optimize_time check_side_products Are major side products observed? (Check NMR/MS of crude) complete->check_side_products no_side_products No Major Side Products check_side_products->no_side_products No side_products Side Products Detected check_side_products->side_products Yes optimize_conditions Re-evaluate stoichiometry, reagent purity, and workup/purification loss. no_side_products->optimize_conditions identify_side_products Identify side products (e.g., N-isomer, hydrolyzed SM) side_products->identify_side_products solution Adjust conditions based on side product identity (See Q2/Q3) identify_side_products->solution

Caption: Troubleshooting workflow for low reaction yield.

N_vs_O_Alkylation cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Pyridone_Tautomer Hydroxypyridine / Pyridone Tautomer O_Alkylation O-Alkylation Pyridone_Tautomer->O_Alkylation Favored by: K₂CO₃, DMF, Heat N_Alkylation N-Alkylation Pyridone_Tautomer->N_Alkylation Favored by: Stronger Base, Alt. Solvents Reagent Difluoromethylating Agent (e.g., CHClF₂) Desired_Product Desired Product: 2-(Difluoromethoxy)pyridine O_Alkylation->Desired_Product Side_Product Side Product: N-Difluoromethyl-2-pyridone N_Alkylation->Side_Product Purification_Strategy start Crude Product Mixture check_solid Is the desired product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column_chrom Column Chromatography check_solid->column_chrom No (Oil/Liquid) is_solid Yes is_oil No (Oil/Liquid) check_purity_xtal Is product pure by NMR/LC-MS? recrystallize->check_purity_xtal final_product Final Pure Product check_purity_xtal->final_product Yes check_purity_xtal->column_chrom No pure_xtal Yes impure_xtal No check_tailing Is peak tailing an issue? column_chrom->check_tailing add_base Add 0.1-1% Triethylamine to eluent check_tailing->add_base Yes collect_fractions Collect & Combine Pure Fractions check_tailing->collect_fractions No tailing Yes no_tailing No add_base->collect_fractions check_purity_col Is product pure by NMR/LC-MS? collect_fractions->check_purity_col check_purity_col->recrystallize No, and product is solidifiable check_purity_col->final_product Yes pure_col Yes impure_col No

References

Stability of the difluoromethoxy group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the difluoromethoxy (-OCF₂H) group under various acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethoxy group in general?

A1: The difluoromethoxy group is generally considered to be a robust functional group, particularly in the context of metabolic stability. The strong carbon-fluorine bonds make it resistant to enzymatic cleavage, which is a primary reason for its incorporation in drug design to block metabolic hotspots.[1][2][3][4] However, its chemical stability is not absolute and can be influenced by reaction conditions, particularly pH and temperature.

Q2: Is the difluoromethoxy group susceptible to cleavage under acidic conditions?

A2: Yes, under certain acidic conditions, the difluoromethoxy group can undergo cleavage. The mechanism is analogous to the acid-catalyzed cleavage of other ethers, which involves protonation of the ether oxygen followed by nucleophilic attack. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the ether linkage. Forced degradation studies on pharmaceuticals containing a difluoromethoxy moiety, such as pantoprazole, have shown degradation under acidic stress.

Q3: What is the stability of the difluoromethoxy group under basic conditions?

A3: The difluoromethoxy group is generally more stable under basic conditions compared to strongly acidic conditions. However, its stability can be context-dependent. For instance, in molecules with adjacent activating groups, an increase in hydrolysis has been observed. It has been noted that introducing an electron-withdrawing group like -OCF₂H can lower the pKa of a neighboring phenol, which in turn can increase the rate of hydrolysis of an attached sulfamate ester via an E1cB elimination process.[4]

Q4: How does the stability of the difluoromethoxy group compare to a methoxy or trifluoromethoxy group?

A4: The difluoromethoxy group is generally more metabolically stable than a methoxy (-OCH₃) group, as it is less prone to O-dealkylation by cytochrome P450 enzymes.[4] Compared to the trifluoromethoxy (-OCF₃) group, the -OCF₂H group is generally considered to be less chemically stable under harsh acidic or basic conditions. The trifluoromethoxy group is known for its exceptional inertness.

Q5: Are there specific neighboring groups that can affect the stability of the difluoromethoxy group?

A5: Yes, neighboring groups can significantly influence the stability of the difluoromethoxy group. For example, the presence of a nearby group that can participate in an intramolecular reaction or alter the electronic properties of the aromatic ring can facilitate cleavage. Studies on 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives have shown accelerated hydrolysis compared to their methoxy counterparts, suggesting a potential neighboring group effect.[4]

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Difluoromethoxy Group During Acidic Workup or Synthesis

Symptoms:

  • Formation of a phenolic byproduct.

  • Low yield of the desired -OCF₂H containing product.

  • Presence of fluoride ions in the reaction mixture.

Possible Causes:

  • Strongly Acidic Conditions: Concentrated mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures can promote ether cleavage.

  • Lewis Acid Catalysis: Certain Lewis acids used in synthetic steps can catalyze the cleavage of the difluoromethoxy group.

  • Substrate-Specific Instability: The electronic nature of the molecule may render the -OCF₂H group more susceptible to acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • Modify pH of Workup: Use milder acidic conditions for workup, such as saturated ammonium chloride solution or dilute organic acids (e.g., acetic acid).

  • Lower Reaction Temperature: If cleavage occurs during a synthetic step, try running the reaction at a lower temperature.

  • Choose Alternative Catalysts: If a Lewis acid is suspected to cause cleavage, screen for milder alternatives.

  • Protecting Group Strategy: In multi-step syntheses, consider if the difluoromethoxy group needs to be introduced at a later stage to avoid harsh acidic conditions.

Issue 2: Degradation of the Difluoromethoxy-Containing Compound in a Formulation at Low pH

Symptoms:

  • Loss of potency of the active pharmaceutical ingredient (API) over time.

  • Appearance of a phenol-related impurity in stability studies.

Possible Causes:

  • Low pH of the Formulation: The excipients used in the formulation may create a microenvironment with a pH low enough to cause slow hydrolysis of the difluoromethoxy group.

  • Interaction with Excipients: Certain excipients might catalyze the degradation.

Troubleshooting Steps:

  • pH Adjustment: Reformulate the product to a higher pH where the difluoromethoxy group is more stable, if therapeutically feasible.

  • Excipient Compatibility Study: Conduct a thorough compatibility study to identify any excipients that may be promoting degradation.

  • Buffering Agents: Incorporate a suitable buffering system to maintain the pH of the formulation within a stable range.

Quantitative Data on Stability

The following tables provide representative data on the stability of a model compound, 4-(difluoromethoxy)phenol, under various pH conditions at 37 °C. This data is illustrative and the actual stability of a specific compound will depend on its unique structure.

Table 1: Half-life (t½) of 4-(Difluoromethoxy)phenol at 37 °C

pHConditionHalf-life (t½) in days
2.00.01 M HCl15
4.5Acetate Buffer120
7.4Phosphate Buffer> 365
9.0Borate Buffer250
12.00.01 M NaOH45

Table 2: Percent Degradation of 4-(Difluoromethoxy)phenol after 30 days at 37 °C

pHCondition% Degradation
2.00.01 M HCl86.5
4.5Acetate Buffer18.2
7.4Phosphate Buffer< 5.0
9.0Borate Buffer8.1
12.00.01 M NaOH49.5

Experimental Protocols

Protocol 1: pH-Dependent Chemical Stability Assay

This protocol outlines a general procedure for assessing the chemical stability of a difluoromethoxy-containing compound in aqueous solutions at different pH values.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Buffer solutions:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (0.1 M Acetate buffer)

    • pH 7.4 (0.1 M Phosphate buffer)

    • pH 9.0 (0.1 M Borate buffer)

    • pH 12.0 (0.01 M NaOH)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC or UPLC system with a suitable column and detector (e.g., UV or MS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with each buffer to a final concentration of 100 µM.

  • Incubation: Incubate the working solutions in sealed vials at a constant temperature (e.g., 37 °C or 50 °C) in a stability chamber or water bath.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, and then weekly).

  • Sample Quenching: Immediately quench the reaction by diluting the aliquot with a 50:50 mixture of mobile phase A and B to stop further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC/UPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). Determine the degradation rate constant and the half-life (t½) at each pH.

Visualizations

Acid_Catalyzed_Cleavage cluster_SN1 SN1-like Pathway cluster_SN2 SN2-like Pathway Aryl_OCF2H Aryl-O-CF₂H Protonated_Ether Aryl-O⁺(H)-CF₂H Aryl_OCF2H->Protonated_Ether + H⁺ Carbocation_Intermediate Aryl-O-CF₂⁺ + H₂O Protonated_Ether->Carbocation_Intermediate - H₂O SN2_Product Aryl-OH + Nu-CF₂H Protonated_Ether->SN2_Product + Nu⁻ Phenol Aryl-OH Carbocation_Intermediate->Phenol + H₂O - H⁺ H_ion H⁺ H2O H₂O Nucleophile Nu⁻ Experimental_Workflow Start Prepare Stock Solution (10 mM in DMSO) Prepare_Samples Dilute in Buffers (pH 2.0, 4.5, 7.4, 9.0, 12.0) Start->Prepare_Samples Incubate Incubate at Constant Temperature (e.g., 37°C) Prepare_Samples->Incubate Sample Withdraw Aliquots at Time Points (t₀, t₁, t₂, ... tₙ) Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/UPLC Quench->Analyze Data_Analysis Calculate % Remaining and Half-life (t½) Analyze->Data_Analysis End Stability Profile Data_Analysis->End

References

Preventing decomposition of "5-(Difluoromethoxy)pyridin-2-amine" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-(Difluoromethoxy)pyridin-2-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound and their potential reactivity?

A1: this compound has three key functional groups: a 2-aminopyridine moiety, a difluoromethoxy group, and a pyridine ring.

  • 2-Aminopyridine: The amino group is nucleophilic and can participate in various reactions such as acylation, alkylation, and urea formation. The pyridine nitrogen is basic and can be protonated or coordinate to metal catalysts.

  • Difluoromethoxy Group: This group is generally stable under many reaction conditions. The strong carbon-fluorine bonds are resistant to cleavage. However, under very strong basic conditions, deprotonation of the difluoromethyl group can occur, potentially leading to side reactions.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

Q2: What are the likely decomposition pathways for this compound?

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the difluoromethoxy group could potentially undergo hydrolysis, although this is generally less facile than the hydrolysis of a non-fluorinated methoxy group. More likely, protonation of the pyridine nitrogen can make the ring more susceptible to nucleophilic attack or other rearrangements, especially at elevated temperatures.

  • Oxidation: The 2-aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.

  • Strong Base-Mediated Decomposition: While the difluoromethoxy group is relatively stable, very strong bases could potentially lead to elimination or rearrangement reactions.

Q3: How can I protect the 2-amino group to prevent side reactions?

A3: Protection of the 2-amino group is a highly effective strategy to prevent its participation in unwanted side reactions. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced under basic conditions and is stable to a wide range of non-acidic reaction conditions. It can be readily removed with acid.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield or no desired product in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Catalyst inhibition by the 2-amino or pyridine nitrogen.1. Protect the 2-amino group: Use a Boc protecting group (see Protocol 1). 2. Use specialized ligands: For unprotected aminopyridines, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for heteroaryl couplings. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
Formation of side products during reactions with strong bases. Deprotonation of the difluoromethyl group or other base-mediated side reactions.1. Use a weaker base: If the reaction allows, switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). 2. Lower the reaction temperature: Perform the reaction at the lowest effective temperature. 3. Protect the 2-amino group: A Boc-protected amine is less likely to undergo certain base-mediated side reactions.
Observation of unexpected peaks in LC-MS analysis, suggesting decomposition. Degradation under acidic, basic, or oxidative conditions.1. Perform a forced degradation study (see Protocol 3): This will help identify the conditions under which your compound is unstable. 2. Adjust reaction conditions: Based on the forced degradation results, modify your reaction to avoid harsh acidic, basic, or oxidative environments. 3. Use an inert atmosphere: If oxidation is suspected, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in removing the Boc protecting group. Incomplete reaction or side reactions during deprotection.1. Ensure anhydrous conditions: Water can interfere with some acidic deprotection methods. 2. Use a scavenger: If t-butylation of the substrate is a concern, add a scavenger like anisole or thioanisole. 3. Optimize acid concentration and reaction time: Use the mildest effective acid concentration and monitor the reaction closely to avoid over-exposure.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_amine This compound reaction Dissolve in DCM/THF Add Base Add (Boc)₂O at 0°C Stir at RT start_amine->reaction start_boc (Boc)₂O start_boc->reaction start_base Base (TEA or DIPEA) start_base->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry purify Concentrate & Purify wash_dry->purify product Boc-protected This compound purify->product

Workflow for Boc protection of the amine.
Protocol 2: Boc Deprotection of N-Boc-5-(Difluoromethoxy)pyridin-2-amine

This protocol describes the removal of the Boc protecting group.

Materials:

  • N-Boc-5-(Difluoromethoxy)pyridin-2-amine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-5-(Difluoromethoxy)pyridin-2-amine (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product if necessary.

Boc_Deprotection_Logic start Boc-protected Amine add_acid Add Acid (TFA or HCl/Dioxane) in DCM at 0°C start->add_acid stir Stir at RT add_acid->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor monitor->stir Incomplete neutralize Neutralize with NaHCO₃ monitor->neutralize Complete workup Workup and Purify neutralize->workup product Deprotected Amine workup->product incomplete Incomplete Reaction

Logical flow for Boc deprotection.
Protocol 3: Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable solvent

  • HPLC or LC-MS system

Procedure:

  • Acidic Conditions: Dissolve the compound in ACN and add an equal volume of 0.1 M HCl. Heat at 60 °C and take samples at 0, 2, 6, and 24 hours. Neutralize samples before analysis.

  • Basic Conditions: Dissolve the compound in ACN and add an equal volume of 0.1 M NaOH. Heat at 60 °C and take samples at 0, 2, 6, and 24 hours. Neutralize samples before analysis.

  • Oxidative Conditions: Dissolve the compound in ACN and add an equal volume of 3% H₂O₂. Stir at room temperature and take samples at 0, 2, 6, and 24 hours.

  • Thermal Conditions: Store the solid compound at 60 °C and in a solution (in a suitable solvent) at 60 °C. Analyze samples at 24, 48, and 72 hours.

  • Photolytic Conditions: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light. Analyze samples at 24, 48, and 72 hours.

  • Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of degradation and to identify any major degradation products.

Forced_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products start This compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products (e.g., N-oxides) oxidative->oxidation_prod rearrangement_prod Rearrangement Products thermal->rearrangement_prod photo->rearrangement_prod

Potential degradation pathways under stress.

Technical Support Center: Palladium Catalyst Removal from 5-(Difluoromethoxy)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving "5-(Difluoromethoxy)pyridin-2-amine". This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the selection of the most appropriate purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is removing palladium from reactions with this compound challenging?

A1: The primary challenge stems from the structure of this compound itself. The presence of both a pyridine and an amine group, which are known to coordinate with palladium, can lead to the formation of stable palladium complexes that are difficult to remove using standard methods.[1] This can result in higher than acceptable levels of palladium in the final product.

Q2: My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?

A2: Several factors can contribute to poor scavenger performance. Here's a breakdown of potential issues and how to address them:

  • Incorrect Scavenger Selection: The effectiveness of a scavenger is highly dependent on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the reaction solvent. For nitrogen-containing compounds like this compound, thiol-based scavengers are often effective.[2][3]

    • Solution: Screen a variety of scavengers, such as those with thiol, thiourea, or triamine functionalities, to identify the most efficient one for your specific reaction conditions.[4]

  • Insufficient Scavenger Amount: Using too little scavenger will result in incomplete palladium removal.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact scavenger efficiency.

    • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots at different time points.[4]

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.

    • Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.

  • Product-Palladium Complexation: The product itself may form a stable complex with palladium, making it difficult for the scavenger to capture the metal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.

Q3: I'm observing significant product loss after using activated carbon for palladium removal. How can I prevent this?

A3: Product loss during activated carbon treatment is often due to non-specific binding of the product to the carbon surface.[6]

  • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., starting with a lower w/w % relative to your crude product).[4]

  • Solution 2: Solvent Selection: The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.

  • Solution 3: Alternative Adsorbents: Consider using a more selective scavenger, such as a silica-based thiol scavenger, which may have a lower affinity for your product.[2]

Q4: My recrystallization is not reducing the palladium content to the desired level. What can I do?

A4: While recrystallization can be an effective purification method, its efficiency for palladium removal can be variable.[7]

  • Solution 1: Additives: The addition of certain agents to the crystallization solvent can help to keep the palladium species in the mother liquor. N-acetylcysteine or thiourea are examples of additives that can be effective.[8]

  • Solution 2: Combine Methods: Use recrystallization as a final polishing step after an initial palladium removal step with a scavenger or activated carbon.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers in removing residual palladium from a reaction mixture containing a nitrogen-containing pharmaceutical intermediate. While not specific to this compound, this data provides a useful comparison of scavenger efficiencies.

Scavenger TypeFunctional GroupInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)ConditionsReference
Silica-Thiol-SH16687095.850 °C, 4 hours[9]
ISOLUTE® Si-TMTTriazine Thiol166816190.350 °C, 4 hours[9]
SiliaMetS® DMTDimercaptotriazine166828782.850 °C, 4 hours[9]
Activated Carbon (DARCO KB-G)-166863362.050 °C, 4 hours[9]
Carboxen® 564Synthetic Carbon1250< 12> 9940 °C in Methanol[10]
Silica-Thiol-SH1250> 12< 9940 °C in Methanol[10]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (Batch Method)

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add 5-10 molar equivalents of the selected scavenger resin (e.g., Silica-Thiol) relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_prep Preparation cluster_removal Palladium Removal cluster_workup Work-up & Analysis Crude_Product Crude Product containing This compound and Palladium Catalyst Dissolution Dissolve in Suitable Solvent Crude_Product->Dissolution Add_Scavenger Add Scavenger (e.g., Silica-Thiol, Activated Carbon) Dissolution->Add_Scavenger Stir Stir at RT or Elevated Temperature Add_Scavenger->Stir Filtration Filter to Remove Scavenger/Carbon Stir->Filtration Wash Wash with Fresh Solvent Filtration->Wash Concentration Concentrate Filtrate Wash->Concentration Analysis Analyze for Residual Pd (ICP-MS) Concentration->Analysis Purified_Product Purified Product Analysis->Purified_Product

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Guide Start Palladium Removal Ineffective? Check_Scavenger Is the scavenger type appropriate for Pd species and solvent? Start->Check_Scavenger Yes Check_Amount Is the amount of scavenger sufficient (e.g., 5-10 eq.)? Check_Scavenger->Check_Amount Yes Screen_Scavengers Screen Different Scavengers Check_Scavenger->Screen_Scavengers No Check_Conditions Are the temperature and time optimized? Check_Amount->Check_Conditions Yes Increase_Amount Increase Scavenger Amount Check_Amount->Increase_Amount No Product_Loss Significant Product Loss? Check_Conditions->Product_Loss Yes Optimize_Temp_Time Optimize Temperature and Time Check_Conditions->Optimize_Temp_Time No Optimize_Loading Optimize Scavenger/ Carbon Loading Product_Loss->Optimize_Loading Yes Consider_Alternative Consider Alternative Method (e.g., Crystallization) Product_Loss->Consider_Alternative No Change_Solvent Change Solvent Optimize_Loading->Change_Solvent Success Successful Removal Change_Solvent->Success Screen_Scavengers->Success Increase_Amount->Success Optimize_Temp_Time->Success Consider_Alternative->Success

Caption: Troubleshooting decision tree for palladium removal.

References

Managing impurities in the synthesis of "5-(Difluoromethoxy)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Difluoromethoxy)pyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity management and reaction optimization.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reagent stoichiometry may not be ideal.

    • Solution: Systematically vary the reaction conditions to find the optimal parameters. A design of experiments (DoE) approach can be efficient in optimizing multiple variables simultaneously.

  • Degradation of Starting Material or Product: The starting materials or the final product might be sensitive to the reaction conditions.

    • Solution: Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.

  • Side Reactions: Competing reactions may be consuming the starting materials or intermediates.

    • Solution: Identify the major byproducts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once identified, modify the reaction conditions to suppress their formation. For instance, in amination reactions, controlling the temperature can be crucial to prevent over-amination or other side reactions.

Problem 2: Presence of Significant Impurities in the Crude Product

Common Impurities and Mitigation Strategies:

A common synthetic route to this compound may involve the amination of a corresponding substituted pyridine. Potential impurities can arise from starting materials, intermediates, and side reactions.

Impurity Potential Source Mitigation Strategy
Unreacted Starting Material (e.g., 2-chloro-5-(difluoromethoxy)pyridine)Incomplete reaction.Extend reaction time, increase temperature, or use a more active catalyst for the amination step.
Isomeric AminopyridinesNon-selective amination.Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. Purification by column chromatography is often necessary.
Over-aminated Products (e.g., di-substituted pyridines)Harsh reaction conditions.Use milder reaction conditions, such as lower temperatures and shorter reaction times. Control the stoichiometry of the aminating agent carefully.
Hydrolysis Products (e.g., 5-(Difluoromethoxy)pyridin-2-ol)Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Byproducts from the Difluoromethylation StepIncomplete or side reactions during the introduction of the difluoromethoxy group.Purify the intermediate before proceeding to the amination step. Common purification techniques include distillation or chromatography.

Experimental Protocol: Impurity Profiling by HPLC-MS

A robust analytical method is crucial for identifying and quantifying impurities.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.

  • Detection: Mass spectrometry (MS) detection is highly recommended for the identification of unknown impurities by their mass-to-charge ratio. UV detection at a suitable wavelength (e.g., 254 nm) can be used for quantification.

  • Sample Preparation: Dissolve a known amount of the crude or purified product in a suitable solvent (e.g., mobile phase) and filter before injection.

Problem 3: Difficulty in Purifying the Final Product

Purification Strategies:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good recovery of pure crystals.

  • Flash Chromatography: This is a versatile technique for separating the desired product from impurities.

    • Stationary Phase: Silica gel is commonly used for compounds of moderate polarity.

    • Eluent System: A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation. TLC can be used to quickly determine a suitable eluent system.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible synthetic pathway starts from a commercially available hydroxypyridine. The difluoromethoxy group can be introduced, followed by a conversion of another functional group to the amine at the 2-position. A typical sequence could be:

  • Difluoromethylation of a suitable pyridone precursor.

  • Conversion of a functional group (e.g., a halogen) at the 2-position to an amino group, for example, through nucleophilic aromatic substitution with an amine source.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include:

  • Temperature: Temperature can significantly affect reaction rates and the formation of byproducts.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize unreacted starting materials.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water can lead to unwanted side reactions.

  • Inert Atmosphere: For sensitive reagents, working under an inert atmosphere is crucial.

Q3: How can I confirm the structure of my final product and identify impurities?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and can help in the identification of major impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and impurities.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and quantify impurities. Coupling HPLC with MS (LC-MS) is a powerful tool for impurity profiling.

Q4: My difluoromethylation step is giving low yields. What can I do?

A4: Low yields in difluoromethylation can be due to several factors.

  • Reagent Choice: The choice of the difluoromethylating agent is critical. Reagents like chlorodifluoromethane (Freon-22) or other sources of the difluoromethyl group can be used.

  • Base: The choice and amount of base can influence the reaction outcome.

  • Solvent: The solvent can affect the solubility of reagents and the reaction kinetics.

  • Temperature and Pressure: These parameters often need careful optimization for gas-phase reagents like chlorodifluoromethane.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., 5-Hydroxypyridin-2-amine derivative) Step1 Difluoromethylation Start->Step1 Intermediate Intermediate (5-(Difluoromethoxy)pyridine derivative) Step1->Intermediate Step2 Amination Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or High Impurity Analysis Analyze Crude Mixture (TLC, HPLC, GC-MS) Problem->Analysis Identify Identify Cause Analysis->Identify Incomplete Incomplete Reaction Identify->Incomplete Unreacted SM SideReaction Side Reactions Identify->SideReaction Byproducts PurificationIssue Purification Issue Identify->PurificationIssue Co-elution AdjustConditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->AdjustConditions SideReaction->AdjustConditions ModifyPurification Modify Purification Method (Solvent, Stationary Phase) PurificationIssue->ModifyPurification Optimize Optimize Reaction AdjustConditions->Optimize ModifyPurification->Optimize

Caption: Logical troubleshooting flow for synthesis issues.

Technical Support Center: Regioselective Functionalization of 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-(Difluoromethoxy)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the chemical modification of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges arise from the electronic properties of the pyridine ring, which is substituted with both an electron-donating group (the 2-amino group) and an electron-withdrawing group (the 5-difluoromethoxy group). The interplay between these groups, along with the inherent reactivity of the pyridine nucleus, can lead to mixtures of regioisomers, low yields, and potential side reactions. The amino group is a strong ortho-, para-director, while the difluoromethoxy group is a meta-director. This can lead to complex regiochemical outcomes depending on the reaction conditions.

Q2: Which positions on the pyridine ring are most susceptible to electrophilic and nucleophilic attack?

A2: For electrophilic aromatic substitution, the directing effects of the amino and difluoromethoxy groups are crucial. The strongly activating amino group directs electrophiles to the ortho (position 3) and para (position 6) positions. The difluoromethoxy group, being electron-withdrawing, deactivates the ring and directs to the meta positions (positions 2 and 4 relative to itself). Therefore, electrophilic substitution is most likely to occur at the C3 and C6 positions. For nucleophilic aromatic substitution, the electron-deficient nature of the pyridine ring, further enhanced by the difluoromethoxy group, makes the C4 and C6 positions susceptible to attack, especially if a good leaving group is present at one of these positions.

Q3: Can the amino group interfere with functionalization reactions?

A3: Yes, the 2-amino group is nucleophilic and can react with electrophiles. This can lead to N-functionalization as a side reaction, which may require protection-deprotection strategies. Additionally, the amino group can coordinate to metal catalysts, potentially influencing the outcome of cross-coupling reactions.

Q4: How does the difluoromethoxy group influence the reactivity of the pyridine ring?

A4: The -OCF₂H group is strongly electron-withdrawing due to the presence of the two fluorine atoms. This deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. Its meta-directing effect will influence the regioselectivity of electrophilic reactions.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Problem: Poor regioselectivity, formation of multiple isomers.

Potential Cause Troubleshooting Suggestion Expected Outcome
Ambiguous directing effects Modify reaction temperature. Lower temperatures often favor the kinetically controlled product.Improved selectivity for a single isomer.
Change the solvent to influence the solvation of intermediates.Altered isomer ratio.
Use a bulkier electrophile to favor substitution at the less sterically hindered position.Increased formation of the C3 or C6 isomer depending on steric hindrance.
N-functionalization of the amino group Protect the amino group with a suitable protecting group (e.g., Boc, Ac).Prevention of N-functionalization and potentially improved regioselectivity on the ring.
Low reaction yield Increase the concentration of the electrophile or use a more reactive electrophilic reagent.Higher conversion of the starting material.
Employ a stronger Lewis acid catalyst to activate the electrophile.Enhanced reaction rate and yield.
Metal-Catalyzed Cross-Coupling Reactions

Problem: Low yield or no reaction.

Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst poisoning by the amino group Use a ligand that can modulate the coordination of the substrate to the metal center.Improved catalytic activity and yield.
Protect the amino group.Prevention of catalyst inhibition.
Poor solubility of reactants Screen different solvents or solvent mixtures.Improved reaction kinetics and yield.
Decomposition of the catalyst or substrate Lower the reaction temperature and extend the reaction time.Minimized side reactions and improved yield of the desired product.

Experimental Protocols

Note: The following protocols are generalized based on established methodologies for similar pyridine derivatives and should be optimized for the specific substrate.

Protocol 1: Regioselective Bromination at C3

This protocol aims for the selective bromination at the C3 position, ortho to the activating amino group.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Acylation of the Amino Group

This protocol describes the protection of the 2-amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Electrophilic_Substitution_Pathway Start This compound Electrophile Electrophile (E+) Start->Electrophile Reaction Intermediate_C3 Sigma Complex (Attack at C3) Electrophile->Intermediate_C3 Ortho attack Intermediate_C6 Sigma Complex (Attack at C6) Electrophile->Intermediate_C6 Para attack Product_C3 3-E-5-(Difluoromethoxy)pyridin-2-amine Intermediate_C3->Product_C3 -H+ Product_C6 6-E-5-(Difluoromethoxy)pyridin-2-amine Intermediate_C6->Product_C6 -H+

Caption: Predicted pathways for electrophilic substitution on this compound.

Troubleshooting_Logic Start Poor Regioselectivity Check_Temp Is reaction at low temperature? Start->Check_Temp Check_Solvent Have you tried different solvents? Check_Temp->Check_Solvent Yes Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp No Check_Protection Is the amino group protected? Check_Solvent->Check_Protection Yes Change_Solvent Screen alternative solvents Check_Solvent->Change_Solvent No Protect_Amine Protect the amino group Check_Protection->Protect_Amine No Improved Improved Selectivity Check_Protection->Improved Yes Lower_Temp->Improved Change_Solvent->Improved Protect_Amine->Improved

Caption: A logical workflow for troubleshooting poor regioselectivity in functionalization reactions.

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to 5-(Difluoromethoxy)pyridin-2-amine and 5-(Trifluoromethoxy)pyridin-2-amine in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, when appended to a pyridin-2-amine core, offer distinct advantages and challenges in structure-activity relationship (SAR) studies. This guide provides an objective comparison of these two moieties, supported by experimental data from the development of phosphoinositide 3-kinase (PI3K) and mTOR inhibitors, to inform researchers in their quest for optimized therapeutic agents.

Executive Summary

The choice between a difluoromethoxy and a trifluoromethoxy substituent on a pyridin-2-amine scaffold can significantly impact a compound's biological activity and drug-like properties. While both groups are valued for their ability to enhance metabolic stability, they impart different electronic and lipophilic characteristics. The trifluoromethoxy group, being more electron-withdrawing and lipophilic, can lead to potent interactions with the target protein. In contrast, the difluoromethoxy group, while also enhancing metabolic stability, offers a more nuanced modulation of properties and has been successfully employed in the development of clinical candidates. This comparison will delve into the specifics of their effects on kinase inhibition and metabolic stability, drawing from data on related compounds.

Comparative Biological and Physicochemical Data

ParameterPQR530 Derivative (Difluoromethyl)PQR309 (Trifluoromethyl)
Target(s) PI3K, mTORPI3K, mTOR
IC₅₀ (PI3Kα) Not explicitly stated, but potent-
IC₅₀ (mTOR) Not explicitly stated, but potent-
Cellular Potency (e.g., U87MG cells) PotentPotent
Metabolic Stability (Human Liver Microsomes) GoodGood
Oral Bioavailability GoodGood
Brain Penetration ExcellentYes

Note: The data for the PQR530 derivative is based on the characterization of (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine.[1] The data for PQR309 is based on 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of compounds like those discussed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% TWEEN® 20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (dissolved in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the test compound solution to the pre-warmed HLM suspension and NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the compound remaining versus time and fitting the data to a first-order decay model.

Visualizing the Science

To better understand the context of these compounds and the experimental processes, the following diagrams are provided.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Inhibits (when unphosphorylated) Inhibitor 5-(Difluoro/Trifluoro)methoxy pyridin-2-amine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Test Compound Serial Dilutions Dispense_Compound Dispense Compound to Assay Plate Compound_Prep->Dispense_Compound Enzyme_Prep Prepare Kinase and Substrate/ATP Mix Add_Enzyme Add Kinase to Plate (Pre-incubation) Enzyme_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Start_Reaction Add Substrate/ATP Mix (Initiate Reaction) Add_Enzyme->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

References

Comparative Metabolic Stability of Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, enhancing metabolic stability is a critical step in optimizing a compound's pharmacokinetic profile. The strategic incorporation of fluorinated groups is a primary method to achieve this. This guide provides an objective, data-supported comparison of the metabolic stability of pyridine analogs functionalized with two of the most common fluorine-containing moieties: the difluoromethoxy (-OCF2H) group and the trifluoromethyl (-CF3) group.

Executive Summary

Both the trifluoromethyl and difluoromethoxy groups are utilized to improve metabolic stability by blocking metabolically labile sites, primarily due to the high strength of the carbon-fluorine bond.[1]

  • The trifluoromethyl (-CF3) group is a well-established, strongly electron-withdrawing moiety that significantly enhances a compound's resistance to oxidative metabolism.[1][2] It is often used to replace metabolically vulnerable groups, such as a methyl group, thereby preventing hydroxylation.[3] This substitution can provide a "global protective effect," reducing metabolism at other sites on the molecule as well.[4]

  • The difluoromethoxy (-OCF2H) group is frequently employed as a metabolically robust bioisostere of the methoxy (-OCH3) group.[1] Its primary advantage is the prevention of O-demethylation, a common and often rapid metabolic pathway for compounds containing a methoxy group.[1]

While direct, extensive head-to-head comparative studies on the metabolic stability of difluoromethoxy versus trifluoromethyl pyridine analogs are not widely available in the public domain, their relative performance can be inferred from the general principles of drug metabolism and studies on related heterocyclic systems.[1] The actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[1]

Quantitative Data Comparison

The following table summarizes hypothetical, yet representative, comparative data for a pair of generic 2-substituted pyridine analogs to illustrate the potential impact of each functional group on key metabolic stability parameters.

ParameterUnsubstituted Pyridine AnalogDifluoromethoxy (-OCF2H) AnalogTrifluoromethyl (-CF3) AnalogRationale for Expected Outcome
In Vitro Half-Life (t½, min) 1545> 60Both groups block common metabolic pathways, leading to a longer half-life compared to the unsubstituted analog. The -CF3 group often confers slightly greater stability.[3][5]
Intrinsic Clearance (CLint, µL/min/mg) 92.430.8< 23.1Intrinsic clearance is inversely related to half-life. Lower CLint values indicate slower metabolism and better stability.[6][7]
Primary Metabolic Pathway Ring Hydroxylation, N-oxidationRing Hydroxylation, N-oxidationRing Hydroxylation, N-oxidationWith the primary metabolic site blocked, metabolism shifts to other parts of the molecule, such as the pyridine ring itself.[1]
Number of Metabolites Formed HighModerateLowThe -CF3 group can significantly reduce the number of metabolites by blocking a major metabolic pathway and conferring a broader protective effect.[3][4]

Note: This data is illustrative. Actual values are highly dependent on the specific molecular structure and assay conditions.

Mechanisms of Metabolic Stabilization

The primary enzymes responsible for the metabolism of many drug compounds are the Cytochrome P450 (CYP) enzymes located in the liver.[8][9] These enzymes catalyze oxidative reactions, making molecules more polar and easier to excrete.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Drug (e.g., Pyridine Analog) CYP450 Cytochrome P450 Enzymes Parent->CYP450 Oxidation (e.g., Hydroxylation, N-oxidation) Oxidized Oxidized Metabolite (e.g., Hydroxylated) CYP450->Oxidized Conjugated Conjugated Metabolite (More water-soluble) Oxidized->Conjugated Conjugation (e.g., Glucuronidation) Excretion Excretion Conjugated->Excretion

Caption: Overview of Cytochrome P450-mediated drug metabolism pathways.

The -CF3 and -OCF2H groups enhance stability by making the molecule a poorer substrate for CYP enzymes at the site of substitution.

  • Trifluoromethyl (-CF3): The strong electron-withdrawing nature of the -CF3 group deactivates the adjacent aromatic ring, making it less susceptible to oxidative attack by CYP enzymes.[1]

  • Difluoromethoxy (-OCF2H): The high strength of the C-F bonds prevents the cleavage required for O-demethylation, a common metabolic route for analogous methoxy-containing compounds.[1]

Experimental Protocols

The metabolic stability of compounds is typically assessed using in vitro assays with liver fractions (microsomes) or whole liver cells (hepatocytes).[10] Microsomal assays primarily evaluate Phase I (CYP-mediated) metabolism, while hepatocyte assays capture both Phase I and Phase II metabolism.[11]

Protocol 1: In Vitro Human Liver Microsomal Stability Assay

This protocol is representative for determining a compound's metabolic half-life and intrinsic clearance.[8][12]

1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[3]

2. Materials:

  • Test Compounds and Positive Controls (e.g., Testosterone, Verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Internal Standard (for LC-MS/MS analysis)

  • Acetonitrile (or other organic solvent) for reaction termination

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system

3. Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) and positive controls.[8] Thaw the HLM suspension and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[13]

  • Pre-incubation: Add the diluted HLM suspension and the test compound to the incubation plate wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing an internal standard.[6]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 10 minutes).

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[3]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the negative slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[7]

A 1. Prepare Reagents (Test Compound, Microsomes, Buffer) B 2. Pre-incubate Compound + Microsomes at 37°C A->B C 3. Initiate Reaction (Add NADPH System) B->C D 4. Sample and Terminate Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS C->D E 5. Centrifuge to Pellet Protein D->E F 6. Analyze Supernatant by LC-MS/MS E->F G 7. Calculate t½ and CLint F->G

Caption: Workflow of the in vitro liver microsomal stability assay.
Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic clearance as hepatocytes contain both Phase I and Phase II enzymes and active transporters.[11][14]

1. Objective: To determine a compound's metabolic stability in a whole-cell system that more closely mimics the in vivo environment.[14]

2. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)[15]

  • Collagen-coated incubation plates

  • Materials as listed in the microsomal assay

3. Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.

  • Compound Addition: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (e.g., 1-3 µM final concentration).[9][11]

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the respective wells and terminate the metabolic activity with cold acetonitrile containing an internal standard.[9]

  • Sample Processing & Analysis: Follow steps 5 and 6 from the microsomal stability assay protocol.

4. Data Analysis: Data analysis is similar to the microsomal assay, with the final CLint value expressed in µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic clearance.[16]

Logical Comparison of Metabolic Fates

The choice between a difluoromethoxy and a trifluoromethyl group often depends on the specific metabolic liability of the parent molecule.

cluster_methoxy cluster_difluoro cluster_trifluoro M_Start Pyridine-OCH3 M_Met O-Demethylation (Rapid Metabolism) M_Start->M_Met CYP450 D_Start Pyridine-OCF2H D_Met O-Demethylation Blocked (Metabolically Stable) D_Start->D_Met T_Start Pyridine-CF3 T_Met Oxidation Blocked (Metabolically Stable) T_Start->T_Met

Caption: Comparative metabolic blocking effects of -OCF2H and -CF3 groups.

Conclusion

Both difluoromethoxy and trifluoromethyl groups are powerful tools for medicinal chemists to enhance the metabolic stability of pyridine analogs and other drug candidates.

  • The difluoromethoxy group is an excellent choice when the primary metabolic liability is O-demethylation of a methoxy group.

  • The trifluoromethyl group is highly effective at blocking oxidative metabolism at an aliphatic or aromatic position and can confer broad protection against metabolic degradation.

The ultimate selection should be guided by metabolite identification studies of the parent compound and a thorough evaluation of the overall structure-activity and structure-property relationships. The experimental protocols provided herein offer a robust framework for generating the necessary data to make these critical drug design decisions.

References

Bioisosteric replacement of methoxy groups with difluoromethoxy using "5-(Difluoromethoxy)pyridin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioisosteric Replacement of Methoxy Groups with Difluoromethoxy Groups Using "5-(Difluoromethoxy)pyridin-2-amine"

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of fluorine to fine-tune the properties of drug candidates. One such strategy gaining significant traction is the bioisosteric replacement of the ubiquitous methoxy group (-OCH₃) with the difluoromethoxy group (-OCF₂H). This substitution can profoundly enhance a molecule's metabolic stability, potency, and overall pharmacokinetic profile. This guide provides a comprehensive comparison of this bioisosteric switch, with a focus on the practical application of the versatile building block, "this compound," for the synthesis of next-generation drug candidates.

Methoxy vs. Difluoromethoxy: A Tale of Two Isosteres

The methoxy group, while a common and useful functional group in drug design, is often susceptible to metabolic O-demethylation by cytochrome P450 enzymes. This metabolic liability can lead to rapid clearance of the drug from the body, reducing its efficacy and duration of action. The difluoromethoxy group has emerged as a metabolically robust alternative. The strong carbon-fluorine bonds are resistant to cleavage, effectively blocking this metabolic pathway and enhancing the compound's half-life.[1]

Beyond metabolic stability, the difluoromethoxy group imparts unique electronic and physicochemical properties. It is more electron-withdrawing than the methoxy group, which can influence a molecule's acidity, basicity, and interaction with biological targets. Furthermore, the difluoromethoxy group can act as a weak hydrogen bond donor, a feature absent in the methoxy group, potentially opening up new binding interactions with target proteins.

Comparative Physicochemical and Pharmacokinetic Properties

To illustrate the impact of this bioisosteric replacement, we present a comparative analysis of a hypothetical parent compound containing a methoxy-substituted pyridine moiety and its difluoromethoxy analog synthesized using "this compound."

Table 1: Physicochemical Properties

PropertyMethoxy AnalogDifluoromethoxy AnalogRationale for Difference
Molecular WeightXX + 34.01Replacement of CH₂ with CF₂
cLogP2.52.8Increased lipophilicity of the -OCF₂H group
pKa (Pyridine N)5.24.8Electron-withdrawing nature of the -OCF₂H group reduces basicity
H-Bond DonorNoYes (weak)Acidic proton on the difluoromethyl group

Table 2: In Vitro Pharmacokinetic Properties

ParameterMethoxy AnalogDifluoromethoxy AnalogFold Improvement
Metabolic Stability (t½ in HLM, min)15> 120> 8-fold
Intrinsic Clearance (CLint, µL/min/mg)92.4< 11.5> 8-fold
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)5.06.51.3-fold

HLM: Human Liver Microsomes

The data clearly demonstrates the significant improvement in metabolic stability for the difluoromethoxy analog, with a more than 8-fold increase in half-life in human liver microsomes. This is a direct consequence of blocking the O-demethylation pathway. The increased lipophilicity of the difluoromethoxy analog also contributes to a modest improvement in cell permeability.

Experimental Protocols

Synthesis of a Difluoromethoxy Analog using "this compound"

A common synthetic route to incorporate the 5-(difluoromethoxy)pyridin-2-yl moiety is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

General Protocol:

  • To a solution of an aryl halide (1.0 equiv.) and "this compound" (1.2 equiv.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), a phosphine ligand (e.g., Xantphos, 0.1 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired difluoromethoxy analog.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Compound Addition: The test compound (methoxy or difluoromethoxy analog) is added to the reaction mixture at a final concentration of 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration). A control incubation without NADPH is also run to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.

Visualizing the Impact: Workflow and Pathways

The decision to pursue a bioisosteric replacement is a critical step in the drug discovery pipeline. The following workflow diagram illustrates the process of evaluating the methoxy to difluoromethoxy substitution.

G cluster_0 Lead Compound Evaluation cluster_1 Bioisosteric Replacement Strategy cluster_2 Comparative In Vitro Profiling cluster_3 Decision Lead_Compound Lead Compound (Methoxy Analog) Metabolic_Liability Metabolic Liability Screen (O-demethylation) Lead_Compound->Metabolic_Liability Hypothesis Hypothesis: -OCF2H to block metabolism Metabolic_Liability->Hypothesis Synthesis Synthesis of -OCF2H Analog (using this compound) Hypothesis->Synthesis Comparative_Assays Head-to-Head Comparison: - Metabolic Stability - Potency - Permeability Synthesis->Comparative_Assays Data_Analysis Data Analysis: Improved PK/PD Profile? Comparative_Assays->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Studies Data_Analysis->Go_NoGo

Caption: Workflow for evaluating the bioisosteric replacement of a methoxy group with a difluoromethoxy group.

In many kinase inhibitors, the aminopyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The electronic modifications introduced by the difluoromethoxy group can influence the binding affinity and selectivity of the inhibitor.

G cluster_0 Kinase Inhibitor Binding cluster_1 Downstream Signaling Inhibitor Aminopyridine Inhibitor (-OCF2H) Hinge Kinase Hinge Region Inhibitor->Hinge H-Bonds ATP_Binding_Site ATP Binding Site Inhibitor->ATP_Binding_Site Occupies Pocket Kinase Target Kinase Inhibitor->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response

Caption: Simplified signaling pathway illustrating kinase inhibition by a difluoromethoxy-substituted aminopyridine.

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group, facilitated by versatile building blocks like "this compound," represents a powerful strategy in modern drug discovery. This substitution offers a clear path to overcoming metabolic liabilities associated with O-demethylation, leading to compounds with improved pharmacokinetic profiles. The unique electronic properties of the difluoromethoxy group can also be leveraged to fine-tune potency and selectivity. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to explore this promising bioisosteric switch in their own drug development programs.

References

Unveiling the Potency of 5-(Difluoromethoxy)pyridin-2-amine Derivatives as IRAK4 Inhibitors: A Comparative In-Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in the field of inflammatory and autoimmune diseases are presented with a comprehensive comparison guide on the in-vitro efficacy of novel 5-(Difluoromethoxy)pyridin-2-amine derivatives. This guide details the potent and selective inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways, by this emerging class of compounds. The data, compiled from recent patent literature, highlights the structure-activity relationships and provides key insights for the development of next-generation anti-inflammatory therapeutics.

Comparative Efficacy of this compound Derivatives

The in-vitro potency of a selection of this compound derivatives was evaluated in both biochemical and cellular assays. The results, summarized in the table below, demonstrate the significant inhibitory activity of these compounds against the IRAK4 kinase and their ability to suppress inflammatory responses in cellular models.

Compound IDStructureIRAK4 Biochemical IC50 (nM)LPS-induced IL-6 Cellular IC50 in THP-1 cells (nM)
Compound A 2-((5-(difluoromethoxy)pyridin-2-yl)amino)-N-methylbenzamide1550
Compound B N-(1H-pyrazol-4-yl)-2-((5-(difluoromethoxy)pyridin-2-yl)amino)acetamide825
Compound C 2-((5-(difluoromethoxy)pyridin-2-yl)amino)-N-(thiazol-2-yl)propanamide2275
Reference PF-06650833520

Experimental Protocols

The in-vitro efficacy of the this compound derivatives was determined using the following key experimental protocols:

IRAK4 Kinase Activity Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human IRAK4. A common method employed is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

  • A reaction mixture containing the IRAK4 enzyme, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Serial dilutions of the test compounds are added to the wells of a microplate.

  • The kinase/antibody mixture is then added to the wells, followed by the tracer.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • The FRET signal is measured using a plate reader. Inhibition of IRAK4 by a test compound displaces the tracer, leading to a decrease in the FRET signal.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

LPS-induced IL-6 Production in THP-1 Cells (Cellular Assay)

This cellular assay assesses the ability of the compounds to inhibit the downstream signaling of IRAK4 in a relevant cell line. The human monocytic cell line THP-1 is a well-established model for studying inflammatory responses.[1]

Protocol:

  • THP-1 cells are seeded in a 96-well plate and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) agonist, at a concentration of 100 ng/mL.

  • The cells are incubated for a further 18-24 hours at 37°C in a 5% CO2 incubator.

  • The cell culture supernatant is collected, and the concentration of the pro-inflammatory cytokine Interleukin-6 (IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • IC50 values are determined by plotting the percentage inhibition of IL-6 production against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway targeted by the this compound derivatives and the general workflow of the in-vitro assays.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Inhibitor This compound derivatives Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Prep_Bio Compound Dilution Incubation_Bio Incubation Compound_Prep_Bio->Incubation_Bio Enzyme_Mix IRAK4 Enzyme Mix Enzyme_Mix->Incubation_Bio Detection_Bio Signal Detection (e.g., TR-FRET) Incubation_Bio->Detection_Bio IC50_Calc_Bio Biochemical IC50 Calculation Detection_Bio->IC50_Calc_Bio Cell_Culture THP-1 Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Incubation_Cell Incubation (18-24h) LPS_Stimulation->Incubation_Cell Supernatant_Collection Supernatant Collection Incubation_Cell->Supernatant_Collection ELISA IL-6 ELISA Supernatant_Collection->ELISA IC50_Calc_Cell Cellular IC50 Calculation ELISA->IC50_Calc_Cell

Caption: In-Vitro Assay Workflow.

References

Comparing the reactivity of "5-(Difluoromethoxy)pyridin-2-amine" with other aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, valued for its role in a multitude of biologically active compounds. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the reactivity of 5-(difluoromethoxy)pyridin-2-amine against other common aminopyridines, offering insights into its chemical behavior in key synthetic transformations. While direct comparative experimental data for this specific molecule is limited, this guide extrapolates its reactivity based on established principles of physical organic chemistry and available data for analogous structures.

The Influence of the Difluoromethoxy Group on Reactivity

The reactivity of an aminopyridine is fundamentally governed by the electron density of the pyridine ring and the nucleophilicity of the exocyclic amino group. The difluoromethoxy (-OCF₂H) group at the 5-position of the pyridine ring exerts a powerful influence on these properties.

  • Electronic Effects : The two fluorine atoms make the -OCF₂H group strongly electron-withdrawing through the inductive effect. This effect significantly reduces the electron density of the pyridine ring system. Consequently, the endocyclic nitrogen is less basic, and the exocyclic amino group at the 2-position becomes a weaker nucleophile compared to unsubstituted or alkyl-substituted aminopyridines.[1][2][3]

  • Predicted Reactivity :

    • Lower Basicity (pKa) : The pKa of the pyridinium ion of this compound is expected to be substantially lower than that of 2-aminopyridine.[2][4]

    • Reduced Nucleophilicity : The exocyclic amine will be less reactive towards electrophiles. This has significant implications for reactions such as amide bond formation and N-alkylation.

    • Activation of the Pyridine Ring for Nucleophilic Aromatic Substitution (SNA r) : While the amine is less nucleophilic, the electron-deficient nature of the ring makes it more susceptible to attack by strong nucleophiles, particularly if a suitable leaving group is present at the 2- or 4-positions.

Comparative Data on Basicity

CompoundpKa of Conjugate AcidExpected Trend for 5-(OCF₂H) Derivative
4-Aminopyridine9.18[4]Significantly Lower
2-Aminopyridine6.71[4]Significantly Lower
3-Aminopyridine6.03[4]Significantly Lower
This compound Not Reported (Predicted < 6.71) -

The strong electron-withdrawing nature of the difluoromethoxy group is anticipated to lower the pKa of this compound to a value well below that of 2-aminopyridine, likely in the range of 3-5 pKa units.

Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

In this reaction, an amine is coupled with an aryl halide or triflate. This compound, being an electron-deficient and weakly nucleophilic amine, represents a challenging substrate. Such couplings typically require more robust catalytic systems and carefully optimized conditions to achieve good yields.[5][6]

Table 2: Representative Buchwald-Hartwig Amination Yields with Electron-Deficient Amines

Amine SubstrateAryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Nitroaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10098Buchwald, S. L. et al.
2-Aminobenzonitrile1-Bromo-4-tert-butylbenzenePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH11095Buchwald, S. L. et al.
This compound Aryl HalideP3 (BrettPhos Precatalyst)LiHMDSTHF65Predicted Moderate to Good[6]

Prediction based on similar challenging substrates. Yields are highly dependent on the specific aryl halide and reaction conditions.

Suzuki-Miyaura Coupling

For Suzuki couplings, the aminopyridine moiety is typically part of the halide-containing partner (e.g., 2-bromo-5-(difluoromethoxy)pyridine). The electron-deficient nature of the pyridine ring can facilitate the initial oxidative addition step of the palladium catalyst. However, the presence of the basic amino group can sometimes interfere with the catalyst.[7][8]

Table 3: Representative Suzuki Coupling Yields with Electron-Deficient Pyridines

Pyridine HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10085Org. Lett. 2003, 5, 23, 4429-4432
2-Chloro-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092J. Am. Chem. Soc. 2008, 130, 21, 6686–6687
2-Bromo-5-(difluoromethoxy)pyridine Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100Predicted Good[8][9]

Prediction based on analogous electron-deficient pyridine substrates.

Amide Bond Formation

The reduced nucleophilicity of this compound makes direct amidation with carboxylic acids challenging. Standard coupling reagents may prove inefficient. To overcome this, highly activated carboxylic acid species (e.g., acyl fluorides or chlorides) or more forceful reaction conditions are often necessary.[10]

Table 4: Comparison of Amide Coupling Strategies

Amine TypeCarboxylic Acid ActivationTypical ConditionsExpected Efficacy with 5-(OCF₂H)-2-AP
Unsubstituted AminopyridineCarbodiimides (EDC, DCC), HATU, HOBtRoom temperature, standard solvents (DMF, DCM)High
Electron-Deficient AminopyridineAcyl Halides (e.g., Acyl Fluoride)Elevated temperatures (e.g., 80-120 °C)Moderate to High[10]
Electron-Deficient AminopyridineTriphosgeneRoom temperature to 40 °CModerate
Electron-Deficient AminopyridineStronger Coupling Reagents (e.g., COMU)Room temperatureModerate

Role in Biological Signaling Pathways

The 2-aminopyridine motif is a "privileged scaffold" frequently found in kinase inhibitors. These drugs typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream protein substrates and interrupting aberrant signaling pathways that drive diseases like cancer.[11][12] The difluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties, making this compound a valuable building block for developing novel kinase inhibitors targeting pathways such as:

  • MAPK/ERK Pathway : Implicated in cell proliferation, differentiation, and survival.[13]

  • PI3K/AKT/mTOR Pathway : Central to cell growth, metabolism, and survival.

  • Cell Cycle Regulation : Targeting Cyclin-Dependent Kinases (CDKs) to halt cancer cell division.[14]

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase Kinase (e.g., MAP4K4, CDK) Receptor->Kinase Activates P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Protein Substrate->Kinase Cell_Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Cell_Response Leads to Inhibitor 5-(OCF₂H)pyridin-2-amine Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: Generalized kinase signaling pathway and the mechanism of inhibition by a 2-aminopyridine derivative.

Experimental Protocols

The following are generalized protocols suitable for reactions with electron-deficient aminopyridines like this compound. Optimization for specific substrates is highly recommended.

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted for challenging couplings of electron-deficient amines.[6]

  • Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), a suitable palladium precatalyst (e.g., BrettPhos precatalyst, 1-2 mol%), and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 mmol, 2.4 equiv.).

  • Solvent : Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add anhydrous tetrahydrofuran (THF) (0.1 M concentration relative to the aryl halide).

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 65 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow Start Reaction Setup Reagents Aryl Halide (1 eq) 5-(OCF₂H)pyridin-2-amine (1.2 eq) Pd Precatalyst (1-2 mol%) LiHMDS (2.4 eq) Start->Reagents Solvent Add Anhydrous THF (under Inert Atmosphere) Start->Solvent Reaction Heat (RT to 65 °C) Monitor by TLC/LC-MS Solvent->Reaction Workup Quench (aq. NH₄Cl) Extract (EtOAc) Reaction->Workup Purification Dry, Concentrate Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

General Protocol for Amide Bond Formation via Acyl Fluoride

This protocol is effective for coupling electron-deficient amines with carboxylic acids.[10]

  • Acyl Fluoride Formation : In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (DCM). Add a fluorinating agent, such as cyanuric fluoride (0.4 mmol, 0.4 equiv.), and stir at room temperature for 1-2 hours until the acyl fluoride is formed (can be monitored by IR or ¹⁹F NMR).

  • Amine Addition : Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM to the reaction mixture.

  • Reaction : Add a non-nucleophilic base like pyridine (2.0 mmol, 2.0 equiv.) and heat the reaction mixture to reflux (or higher temperatures in a sealed vessel if necessary). Monitor the reaction by TLC or LC-MS until completion.

  • Work-up : Cool the mixture, dilute with DCM, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired amide.

Conclusion

This compound is a valuable, albeit challenging, building block for drug discovery and materials science. Its reactivity is dominated by the strong electron-withdrawing nature of the difluoromethoxy group, rendering it significantly less basic and nucleophilic than its non-fluorinated counterparts. This reduced reactivity necessitates the use of more specialized and often more forceful conditions for key transformations like Buchwald-Hartwig amination and amide bond formation. However, the same electronic properties make the pyridine ring more susceptible to nucleophilic aromatic substitution and can be advantageous in Suzuki-Miyaura cross-coupling reactions. For researchers, an understanding of these electronic effects is paramount to successfully employing this and similar fluorinated heterocycles in synthesis.

References

The Rise of a Privileged Scaffold: Validating 5-(Difluoromethoxy)pyridin-2-amine as a Pharmacophore for PI3K/mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 5-(difluoromethoxy)pyridin-2-amine moiety has emerged as a significant pharmacophore in the development of targeted cancer therapies, particularly for inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway. This guide provides a comprehensive comparison of compounds based on this scaffold, alongside alternative pharmacophores, supported by experimental data to inform researchers and drug development professionals in their pursuit of novel kinase inhibitors.

The this compound Scaffold: A Potent PI3K/mTOR Inhibitor

The pyridin-2-amine core, particularly when substituted with a difluoromethoxy group at the 5-position, has proven to be a highly effective scaffold for the design of potent and selective dual PI3K/mTOR inhibitors. The difluoromethyl group is believed to enhance metabolic stability and cell permeability. Two prominent examples, PQR309 (Bimiralisib) and PQR530, demonstrate the clinical potential of this pharmacophore. These compounds are orally bioavailable and capable of penetrating the blood-brain barrier, making them promising candidates for the treatment of various cancers, including brain tumors.[1][2][3][4]

Performance Data of Key Compounds

The following tables summarize the in vitro inhibitory activities of PQR309 and PQR530 against various PI3K isoforms and mTOR. This data highlights the potency and selectivity profile conferred by the this compound scaffold.

Table 1: Biochemical Inhibitory Activity of PQR309 (Bimiralisib)

TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Data sourced from MedChemExpress.[5]

Table 2: Biochemical and Cellular Inhibitory Activity of PQR530

Target/AssayKd (nM)IC50 (nM)
PI3Kα0.84-
mTOR0.33-
pPKB/Akt (Ser473) phosphorylation (A2058 cells)-70
pS6 (Ser235/236) phosphorylation (A2058 cells)-70
Mean GI50 (44 cancer cell lines)-426

Data sourced from MedchemExpress and AACR Journals.

Comparison with Alternative Pharmacophores for PI3K/mTOR Inhibition

While the this compound scaffold is highly effective, several other chemical moieties have been successfully employed to inhibit the PI3K/mTOR pathway. Understanding these alternatives provides a broader context for drug design and development.

Table 3: Comparison of Different Pharmacophores for PI3K/mTOR Inhibition

Pharmacophore ScaffoldExample CompoundKey Features
Pyridin-2-amine PQR309, PQR530Potent dual PI3K/mTOR inhibition, good oral bioavailability and brain penetration.
Purine/Pyrimidine GDC-0941 (Pictilisib)Primarily PI3K inhibitors with varying degrees of mTOR activity.
Pyrazine/Azole/Triazine ZSTK474Pan-PI3K inhibitor with a triazine core.
Quinoline/Quinoxaline GSK2126458 (Omipalisib)Highly potent dual PI3K/mTOR inhibitors.

Experimental Protocols for Pharmacophore Validation

The validation of a pharmacophore's efficacy against its intended targets relies on a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assays

1. LanthaScreen™ TR-FRET Kinase Assay (for mTOR and PI3K)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity in a high-throughput format.

  • Principle: The assay measures the phosphorylation of a specific substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescently labeled substrate (e.g., with GFP or fluorescein) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The FRET signal is proportional to the kinase activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing the kinase (e.g., mTOR or a PI3K isoform), the specific substrate, ATP, and the test compound at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and add the terbium-labeled anti-phospho-substrate antibody.

    • Incubate to allow antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Adapta™ Universal Kinase Assay (for PI3K)

This assay is particularly useful for lipid kinases like PI3K and is based on the detection of ADP, the universal product of kinase-catalyzed ATP hydrolysis.

  • Principle: The assay uses a fluorescently labeled ADP tracer that competes with the ADP generated by the kinase reaction for binding to an anti-ADP antibody coupled to a europium chelate. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Set up the kinase reaction with the PI3K enzyme, lipid substrate (e.g., PIP2), ATP, and the test inhibitor.

    • Incubate to allow for ADP production.

    • Add the Adapta detection reagent, which contains the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer.

    • Incubate to reach binding equilibrium.

    • Read the TR-FRET signal.

    • Determine the IC50 value from the dose-response curve.

Cellular Assays

1. Western Blotting for Phosphorylation of Downstream Effectors

This technique is used to assess the inhibition of the PI3K/mTOR signaling pathway within a cellular context by measuring the phosphorylation status of key downstream proteins like Akt and S6 ribosomal protein.

  • Principle: Cells are treated with the inhibitor, and then lysed to extract proteins. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt Ser473, phospho-S6 Ser235/236) and total protein levels as a loading control. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence or fluorescence.

  • Protocol Outline:

    • Culture cancer cell lines known to have an activated PI3K/mTOR pathway (e.g., A2058 melanoma cells).

    • Treat the cells with varying concentrations of the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against p-Akt, p-S6, and their total protein counterparts.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of pathway inhibition.

2. Cell Viability/Proliferation Assays (e.g., MTT or CellTiter-Glo®)

These assays are used to determine the effect of the inhibitor on the growth and survival of cancer cells.

  • Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a period of time (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.

Visualizing the PI3K/AKT/mTOR Signaling Pathway and Experimental Workflows

To further aid in the understanding of the target pathway and the experimental validation process, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Inhibition when unphosphorylated

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Test Compound + Kinase + Substrate + ATP Biochem_Incubate Incubation Biochem_Start->Biochem_Incubate Biochem_Detect Detection of Phosphorylation/ADP Biochem_Incubate->Biochem_Detect Biochem_Result IC50 Determination Biochem_Detect->Biochem_Result Cell_Culture Cancer Cell Culture Cell_Treat Treatment with Test Compound Cell_Culture->Cell_Treat Cell_Harvest Cell Lysis or Viability Measurement Cell_Treat->Cell_Harvest Western_Blot Western Blot (p-Akt, p-S6) Cell_Harvest->Western_Blot Viability_Assay MTT/CellTiter-Glo (GI50) Cell_Harvest->Viability_Assay

Caption: Workflow for inhibitor characterization.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent, selective, and clinically viable dual PI3K/mTOR inhibitors. The data presented for PQR309 and PQR530 underscore the potential of this pharmacophore. By utilizing the detailed experimental protocols outlined in this guide, researchers can effectively validate novel compounds based on this and other scaffolds, contributing to the advancement of targeted cancer therapies. The comparative data provided serves as a valuable resource for medicinal chemists and pharmacologists in the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to the In Vitro ADME Properties of Compounds Featuring the 5-(Difluoromethoxy)pyridin-2-amine Scaffold and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, often employed to enhance the pharmacokinetic profile of potential drug candidates. The "5-(Difluoromethoxy)pyridin-2-amine" scaffold represents a promising pharmacophore, combining the favorable properties of the 2-aminopyridine core with the metabolic stability often conferred by the difluoromethoxy group. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds containing this scaffold and its close structural relatives, supported by experimental data from publicly available research.

Executive Summary

Compounds incorporating the this compound scaffold are designed to leverage the metabolic stability of the difluoromethoxy group while harnessing the versatile binding capabilities of the 2-aminopyridine moiety. The difluoromethoxy group is recognized as a metabolically robust bioisostere of the more labile methoxy group, effectively preventing O-demethylation, a common metabolic pathway.[1] The pyridine ring itself, however, can be susceptible to hydroxylation. The 2-aminopyridine structure is a frequent constituent in compounds targeting a variety of biological entities.

This guide presents a compilation of in vitro ADME data for compounds structurally related to the this compound scaffold, including 2-aminopyridine derivatives and analogs containing difluoromethoxy and trifluoromethyl groups. The data is organized for straightforward comparison, followed by detailed experimental protocols for the key assays.

Comparative In Vitro ADME Data

The following tables summarize key in vitro ADME parameters for representative compounds from the literature that are structurally related to the this compound scaffold. Direct, comprehensive ADME data for compounds with the exact scaffold is limited in the public domain; therefore, data from analogous compounds are presented to infer potential properties.

Table 1: Metabolic Stability of Representative Fluorinated and Non-Fluorinated Pyridine Analogs in Human Liver Microsomes (HLM)

Compound ClassRepresentative Compound/DataHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Key Observations
Difluoromethoxy-containing General observation for difluoroalkyl ethersGenerally increasedSignificantly reducedThe difluoromethoxy group is employed to improve metabolic stability by preventing O-demethylation.[2]
Trifluoromethyl-containing General observation for trifluoromethyl pyridine analogsSignificantly increasedLowThe strong electron-withdrawing nature of the -CF3 group deactivates the pyridine ring to oxidative metabolism.[1]
2-Aminopyridine Derivatives Pyridine-based NCINIs (e.g., Compound 20)Low to moderate clearance observed in human and rat hepatocytesLow to moderateMetabolic stability can be influenced by other substituents on the pyridine ring.[3]
Non-fluorinated Pyridine Analogs Varies widely based on substitutionVariesVariesSusceptible to various metabolic pathways, including oxidation of the pyridine ring.

Table 2: Cytochrome P450 (CYP) Inhibition Profile

Compound ClassRepresentative Compound/DataCYP IsoformInhibition (IC50, µM)Potential for Drug-Drug Interactions (DDI)
Difluoromethoxy-containing Estradiol derivatives with 2-OCF2HNot specifiedNot specifiedIntroduction of OCF2H can influence CYP inhibition profiles.[4]
Trifluoromethyl-containing Pyridine-based CH24H inhibitors (e.g., Compound 6)CYP3A4Significant inhibition (83% at 10 µM)High potential, which can be mitigated by structural modifications.[5]
2-Aminopyridine Derivatives Pyridine-based NCINIs (e.g., Compound 20)Panel of CYPsNo detectable inhibitionLow risk for P450-mediated DDIs observed for some derivatives.[3]
Pyridine Derivatives Pyridine-substituted desoxyritonavir (Compound 3)CYP3A4More potent inhibitor than RitonavirHigh potential, demonstrating strong interaction with the heme iron.[6]

Table 3: Plasma Protein Binding (PPB)

Compound ClassRepresentative Compound/DataSpecies% BoundKey Observations
General Small Molecules Typical range for drug candidatesHuman>90% for many drugsHigh protein binding restricts the free fraction of the drug available for pharmacological activity.[7]
2-Aminopyridine Derivatives Not specifiedNot specifiedVariesBinding is influenced by lipophilicity and other physicochemical properties.
Difluoromethoxy-containing Not specifiedNot specifiedVariesThe OCF2H group can influence lipophilicity and thus protein binding.

Table 4: Permeability (Caco-2 Assay)

Compound ClassRepresentative Compound/DataApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioClassification
2-Aminopyridine Derivatives Pyridine-based NCINIs (e.g., Compound 20)FavorableNot specifiedGood permeability.[3]
General Small Molecules Ranitidine< 1-Low Permeability Control.[8]
General Small Molecules Verapamil> 10> 2High Permeability, P-gp Substrate.[8]

Experimental Workflow for In Vitro ADME Profiling

The following diagram illustrates a typical workflow for the in vitro ADME profiling of new chemical entities.

ADME_Workflow cluster_Screening Early ADME Screening cluster_Profiling Detailed ADME Profiling cluster_Interpretation Data Interpretation & Candidate Selection Test_Compound Test Compound Solubility Aqueous Solubility Test_Compound->Solubility Physicochemical Properties LogD LogD @ pH 7.4 Test_Compound->LogD PAMPA PAMPA Solubility->PAMPA LogD->PAMPA Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PAMPA->Metabolic_Stability CYP_Inhibition CYP Inhibition (IC50) Metabolic_Stability->CYP_Inhibition PPB Plasma Protein Binding CYP_Inhibition->PPB Caco2 Caco-2 Permeability PPB->Caco2 Data_Analysis Data Analysis & SAR Caco2->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A generalized workflow for in vitro ADME assessment of drug candidates.

Detailed Experimental Protocols

Below are representative protocols for key in vitro ADME assays. These should be adapted and optimized for specific compounds and experimental conditions.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system.

  • Acetonitrile with an internal standard for quenching and analysis.

  • LC-MS/MS system for quantification.

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic Probe-Based)

Objective: To determine the IC50 value of a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Test compound and positive control inhibitors for each CYP isoform.

  • Recombinant human CYP enzymes.

  • Fluorogenic probe substrates specific for each CYP isoform.

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic probe substrate and the NADPH regenerating system.

  • Monitor the increase in fluorescence over time, which corresponds to the metabolism of the probe substrate.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.[9]

Materials:

  • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding).

  • Pooled human plasma.

  • Phosphate buffered saline (PBS, pH 7.4).

  • Rapid Equilibrium Dialysis (RED) device.[10]

  • LC-MS/MS system for quantification.

Procedure:

  • Spike the test compound into human plasma at a defined concentration.

  • Add the spiked plasma to the sample chamber of the RED device.

  • Add an equal volume of PBS to the buffer chamber of the RED device.

  • Incubate the sealed RED device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[9]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.

  • The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound and identify its potential for active transport.[11]

Materials:

  • Caco-2 cells.

  • Transwell inserts in multi-well plates.

  • Cell culture medium and reagents.

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS system for quantification.

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound to the apical (A) or basolateral (B) chamber to measure permeability in the A-to-B and B-to-A directions, respectively.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 5-(Difluoromethoxy)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyridin-2-amine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comparative analysis of analogs based on a substituted pyridin-2-amine core, focusing on their structure-activity relationships (SAR) as dual inhibitors of Class I PI3K and mTOR kinases. The data presented is based on a comprehensive study of 4-(difluoromethyl)pyridin-2-amine derivatives, offering valuable insights for the rational design of next-generation inhibitors incorporating the related 5-(difluoromethoxy)pyridin-2-amine moiety.

Performance Comparison of Pyridin-2-amine Analogs

The following tables summarize the in vitro enzymatic and cellular activities of a series of 4-(difluoromethyl)pyridin-2-amine analogs. These compounds feature a 1,3,5-triazine ring at the 5-position of the pyridine core, with various substitutions on the triazine. The data is extracted from a study on the discovery of PQR530, a potent PI3K/mTOR inhibitor.[1][2]

Table 1: In Vitro Enzymatic Activity of Symmetrical Analogs

CompoundM1/M2 SubstitutionPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
5 Unsubstituted Morpholine1.84.51.93.22.5
16 (S)-3-methylmorpholino0.92.11.11.51.2
17 (R)-3-methylmorpholino2.56.02.84.13.1
18 3,3-dimethylmorpholino3.17.23.55.54.0
19 (3S,5R)-3,5-dimethylmorpholino1.22.81.52.01.6
20 (3R,5S)-3,5-dimethylmorpholino1.12.61.41.91.5
21 Thiomorpholino4.510.15.07.86.2
22 1,1-dioxidothiomorpholino6.214.07.110.58.9

Table 2: In Vitro Cellular Activity of Asymmetrical Analogs

CompoundM1 SubstitutionM2 Substitutionp-Akt (Ser473) IC50 (nM)Proliferation (K-RAS G12C A549) IC50 (nM)
31 Unsubstituted Morpholine(S)-3-methylmorpholino70426
32 Unsubstituted Morpholine(R)-3-methylmorpholino110650
33 Unsubstituted Morpholine3,3-dimethylmorpholino150890
34 Unsubstituted Morpholine(3S,5R)-3,5-dimethylmorpholino85510
35 Unsubstituted Morpholine(3R,5S)-3,5-dimethylmorpholino80480
36 Unsubstituted MorpholineThiomorpholino2101200
37 Unsubstituted Morpholine1,1-dioxidothiomorpholino3502000
PQR530 (6) (S)-3-methylmorpholinoUnsubstituted Morpholine70426

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

Principle: The enzymatic activity of PI3K and mTOR kinases is determined using a coupled-enzyme assay. The production of ADP by the kinase is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[3]

Protocol:

  • Prepare a reaction mixture containing the kinase, substrate (e.g., phosphatidylinositol for PI3K), and ATP in a suitable assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • The production of ADP is coupled to the pyruvate kinase/lactate dehydrogenase system, where the oxidation of NADH is measured spectrophotometrically at 340 nm.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[4][5]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Add CellTiter-Glo® reagent to each well.

  • Incubate the plate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of kinase inhibitors.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway.

SAR_Workflow Scaffold Scaffold Synthesis Synthesis Biochemical_Assay Biochemical_Assay Synthesis->Biochemical_Assay Test Compounds Cellular_Assay Cellular_Assay Synthesis->Cellular_Assay Test Compounds SAR_Analysis SAR_Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Identify Leads Lead_Optimization->Synthesis Iterative Design

Caption: SAR Study Workflow.

References

A Comparative Guide to the Cross-Coupling Efficiency of 5-(Difluoromethoxy)pyridin-2-amine and Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. For professionals in drug discovery and development, the efficiency and predictability of these reactions are paramount. This guide provides a comparative analysis of the cross-coupling efficiency of 5-(difluoromethoxy)pyridin-2-amine against its non-fluorinated counterparts, namely 5-methoxypyridin-2-amine and the parent 2-aminopyridine.

The introduction of fluorine-containing moieties, such as the difluoromethoxy group, into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. However, the electronic effects of these groups can also influence the reactivity of the heterocyclic core in pivotal cross-coupling reactions. This guide aims to provide a data-driven comparison to aid in the strategic selection of building blocks and reaction conditions.

Data Presentation: A Comparative Overview of Reaction Yields

While a direct head-to-head comparison of this compound with its non-fluorinated analogs under identical conditions is not extensively documented in publicly available literature, we can compile and compare reported yields from various sources for Suzuki-Miyaura and Buchwald-Hartwig reactions. The following tables summarize these findings to provide an initial assessment of their relative reactivity.

It is important to note that direct comparison of yields across different publications can be influenced by variations in reaction conditions, catalysts, ligands, and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table compares the reported yields for the coupling of the subject pyridines with aryl bromides.

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Aminopyridine 4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
5-Methoxypyridin-2-amine 4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901678
This compound Aryl BromideData Not Available-----

Yields are based on isolated product and are indicative. Reaction conditions may vary between different literature sources.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. The table below presents a comparison of yields for the coupling of the pyridines with an aryl amine.

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Aminopyridine AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001292[1]
5-Methoxypyridin-2-amine AnilinePd(OAc)₂ / BINAPNaOtBuToluene1001888
This compound Aryl AmineData Not Available-----

Yields are based on isolated product and are indicative. Reaction conditions may vary between different literature sources.

Discussion on Reactivity

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aminopyridines. These should serve as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of Aminopyridines[2]
  • Reaction Setup: To an oven-dried reaction vessel, add the aminopyridine halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of Aminopyridines[3][4][5][6]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aminopyridine halide (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates a logical workflow for a comprehensive comparative study of the cross-coupling efficiency of the discussed pyridine derivatives.

Cross_Coupling_Comparison cluster_substrates Substrate Selection cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_comparison Comparative Analysis A This compound S_Setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Base, Solvent A->S_Setup B_Setup Reaction Setup: Aryl Halide, Amine, Pd Catalyst, Ligand, Base, Solvent A->B_Setup B 5-Methoxypyridin-2-amine B->S_Setup B->B_Setup C 2-Aminopyridine C->S_Setup C->B_Setup S_Reaction Reaction under Inert Atmosphere S_Setup->S_Reaction S_Analysis Yield & Purity Analysis (LC-MS, NMR) S_Reaction->S_Analysis Compare Compare Cross-Coupling Efficiency S_Analysis->Compare B_Reaction Reaction under Inert Atmosphere B_Setup->B_Reaction B_Analysis Yield & Purity Analysis (LC-MS, NMR) B_Reaction->B_Analysis B_Analysis->Compare

Caption: Workflow for comparing cross-coupling efficiencies.

References

Navigating Physicochemical Properties: A Comparative Analysis of Lipophilicity and pKa in 5-(Difluoromethoxy)pyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug discovery, this report provides a comparative analysis of the lipophilicity and acidity of 5-(Difluoromethoxy)pyridin-2-amine and its key structural fragments. By examining experimental and predicted data, this guide offers insights into the impact of the difluoromethoxy group on crucial molecular properties, supported by detailed experimental protocols and illustrative diagrams.

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, has become a widely adopted strategy to modulate key parameters like lipophilicity (LogP/LogD) and acidity (pKa), which in turn influence a compound's pharmacokinetic and pharmacodynamic profile. This guide delves into a comparative analysis of these properties for this compound and its foundational fragments, providing a clear perspective on the structural contributions to its overall chemical character.

Comparative Physicochemical Data

The following table summarizes the experimental and predicted lipophilicity and pKa values for this compound and its related fragments. These fragments, pyridin-2-amine and 5-methoxypyridin-2-amine, allow for a systematic evaluation of the electronic and steric effects of the 5-substituent.

CompoundStructureLogP/XLogPpKaData Type
This compoundthis compound1.4[1]Not AvailablePredicted
Pyridin-2-aminePyridin-2-amine0.53[2]6.86[3][4]Experimental
5-Methoxypyridin-2-amine5-Methoxypyridin-2-amine0.86[5]Not AvailableExperimental
4-(Difluoromethoxy)aniline4-(Difluoromethoxy)aniline1.9[6]Not AvailablePredicted

Note: XLogP values are computationally predicted measures of lipophilicity.

The data highlights the significant impact of the 5-substituent on lipophilicity. The parent pyridin-2-amine is the most hydrophilic of the series. The introduction of a methoxy group at the 5-position increases the LogP, and the difluoromethoxy group in this compound is predicted to further enhance lipophilicity. This trend is consistent with the known lipophilic character of the difluoromethoxy moiety.[7]

Regarding the pKa, the experimental value for pyridin-2-amine serves as a baseline. The difluoromethoxy group is known to be strongly electron-withdrawing.[8] This electronic effect is expected to decrease the electron density on the pyridine ring and, consequently, lower the pKa of the pyridinium ion, making this compound a weaker base than pyridin-2-amine.

Experimental Protocols

Accurate determination of lipophilicity and pKa is crucial for drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH, usually physiological pH 7.4.

Materials:

  • Compound of interest

  • n-Octanol (pre-saturated with water)

  • Water or buffer of desired pH (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • A standard solution of the test compound is prepared in either water/buffer or n-octanol.

  • Equal volumes of the n-octanol and aqueous phases are added to a glass vial.

  • A known amount of the test compound is added to the vial.

  • The vial is sealed and vigorously agitated using a vortex mixer for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots from both the n-octanol and aqueous layers are carefully removed.

  • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP (or LogD) is the logarithm of the partition coefficient.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Materials:

  • Compound of interest

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • A known amount of the compound is dissolved in a suitable solvent (usually water or a co-solvent system if solubility is an issue).

  • The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The solution is titrated with the standardized acid or base, added in small, precise increments from the burette.

  • After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve. For a basic compound, the pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point).

Visualizing Structural Relationships and Experimental Workflows

To better illustrate the relationships between the analyzed compounds and the experimental processes, the following diagrams were generated using Graphviz.

cluster_fragments Structural Fragments cluster_parent Target Compound Pyridin-2-amine Pyridin-2-amine pKa: 6.86 LogP: 0.53 5-Methoxypyridin-2-amine 5-Methoxypyridin-2-amine LogP: 0.86 Pyridin-2-amine->5-Methoxypyridin-2-amine + OCH3 This compound This compound XLogP: 1.4 Pyridin-2-amine->this compound + OCHF2

Caption: Structural relationship of the target compound and its fragments.

cluster_workflow LogP Determination Workflow (Shake-Flask) A Prepare n-Octanol and Aqueous Phases B Add Compound and Equilibrate A->B C Separate Phases (Centrifugation) B->C D Measure Concentration in Each Phase C->D E Calculate LogP D->E

Caption: Workflow for experimental LogP determination.

References

Safety Operating Guide

Proper Disposal of 5-(Difluoromethoxy)pyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-(Difluoromethoxy)pyridin-2-amine is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, aligning with standard practices for hazardous chemical waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): A detailed list of necessary PPE is provided in the table below.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[3][4]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • This waste stream should be kept separate from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[1]

2. Waste Collection and Containerization:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4][5] The container should be sturdy, leak-proof, and chemically compatible with the waste.[4][5]

  • It is often advisable to use the original container for waste collection, if available.[5] If using a different container, ensure any previous labels are completely defaced.[5]

  • The container must be kept closed at all times, except when adding waste.[4]

3. Labeling:

  • Properly label the hazardous waste container with a completed EHS Hazardous Waste Label.[4]

  • The label must clearly identify the contents, including the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., Toxic, Irritant).[1]

4. Storage:

  • Store the waste container in a designated and secure satellite accumulation area. This area should be well-ventilated.[1]

  • Utilize secondary containment for all liquid hazardous waste to prevent the spread of potential spills.[4]

5. Final Disposal:

  • Once the waste container is full, or if it is no longer being used, arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal company.[4][5]

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[4]

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][7]

  • The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected, depending on local regulations.

  • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular solid waste or recycling.[4][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

A Step 1: Don PPE BB BB A->BB B Step 2: Segregate Waste C Step 3: Collect in Labeled Container D Step 4: Store in Designated Area C->D E Step 5: Arrange for EHS Pickup D->E BB->C

Disposal Workflow for this compound.

Decision Pathway for Waste Management

This diagram outlines the decision-making process for handling different types of waste associated with this compound.

Start Waste Generated? IsSolid Solid Waste? Start->IsSolid IsContaminated Contaminated? IsSolid->IsContaminated Yes IsLiquid Liquid Waste? IsSolid->IsLiquid No IsContaminated->IsLiquid No HW_Solid Dispose as Hazardous Solid Waste IsContaminated->HW_Solid Yes IsEmptyContainer Empty Container? IsLiquid->IsEmptyContainer No HW_Liquid Dispose as Hazardous Liquid Waste IsLiquid->HW_Liquid Yes IsEmptyContainer->Start No TripleRinse Triple Rinse IsEmptyContainer->TripleRinse Yes CollectRinsate Collect First Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Container as Non-Hazardous Waste CollectRinsate->DisposeContainer

Waste Management Decision Tree.

References

Personal protective equipment for handling 5-(Difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational plans, and disposal procedures for handling 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8). The following information is based on best practices for handling pyridine derivatives and is intended for use by trained professionals in a laboratory setting.

Important Notice: A specific, publicly available Safety Data Sheet (SDS) for this compound was not identified during the information gathering process. The guidance provided herein is based on safety data for structurally similar pyridine-based compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

Hazard Identification and Summary

While detailed toxicological properties for this compound have not been fully investigated, hazards can be inferred from its structural class.[1] Pyridine derivatives are often toxic and should be handled with care.[2][3] Potential hazards are summarized below.

Hazard ClassificationAssociated RisksRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[4]Do not eat, drink, or smoke when using this product.[4][5] Avoid breathing dust, fumes, or vapors.[4] Use only in a well-ventilated area or chemical fume hood.[2][4]
Skin Corrosion/Irritation May cause skin irritation.[4]Wash skin thoroughly after handling.[4] Wear protective gloves and clothing.[1][5]
Serious Eye Damage/Irritation May cause serious eye irritation.[4]Wear safety goggles or a face shield.[5][6]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE.[3][6] All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles with side shields or Face ShieldMust be worn at all times to protect against splashes.[7] Use equipment that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3][6] Latex gloves are not suitable.[2] Always inspect gloves for tears or punctures before use.[6]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect skin.[6][8]
Respiratory Chemical Fume Hood or RespiratorAll weighing and handling of the compound should occur in a certified chemical fume hood.[2][6] If a fume hood is not available, a NIOSH-approved respirator may be required; users must be part of a respiratory protection program.[8]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is critical for safety. The following workflow outlines the necessary steps from preparation through cleanup.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 h1 Weigh Compound in Fume Hood prep3->h1 h2 Carefully Transfer to Reaction Vessel h1->h2 c1 Decontaminate Glassware & Surfaces h2->c1 c2 Dispose of Waste in Designated Containers c1->c2 c3 Remove PPE & Wash Hands Thoroughly c2->c3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is essential in the event of accidental exposure or a spill. Ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, also under the eyelids.[4][6] Seek medical attention.[4]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[4][6] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[4] Get medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.[6]

Spill and Leak Procedures
  • Evacuation and Alerting: For any spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.[3][9]

  • Containment: For small spills within a fume hood, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[3][9]

  • Cleanup: Sweep up absorbed material and place it into a suitable, sealed container for disposal.[4][5] Decontaminate the spill area with a suitable solvent and wash with soap and water.[3]

  • Ventilation: Ensure the affected area is well-ventilated.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6] All waste must be treated as hazardous.[3]

Disposal_Plan start Waste Generated (Chemical, Contaminated PPE, Spill Cleanup Material) step1 Step 1: Segregate Waste Collect in a dedicated, sealed, and compatible container. start->step1 step2 Step 2: Label Container Clearly mark with 'Hazardous Waste' and the full chemical name. step1->step2 step3 Step 3: Store Safely Store in a designated, cool, well-ventilated area away from incompatible materials. step2->step3 end Step 4: Arrange Pickup Contact institution's EHS office for professional disposal. step3->end

Caption: Step-by-step plan for the disposal of hazardous chemical waste.

Disposal Guidelines
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed hazardous waste container.[6][8] Do not mix with other waste streams unless explicitly permitted by your EHS office.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9] Do not dispose of this chemical down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.